molecular formula C9H10N2O2 B1293822 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 20348-21-4

2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B1293822
CAS No.: 20348-21-4
M. Wt: 178.19 g/mol
InChI Key: DMLNXUUGRSBBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-9(2)8(12)11-7-6(13-9)4-3-5-10-7/h3-5H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNXUUGRSBBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174257
Record name 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-21-4
Record name 2,2-Dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.760
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its key derivative, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis, and applications in the pharmaceutical industry.

Part 1: 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one

This compound, with the CAS Number 20348-21-4, represents the core scaffold of this series. While public domain information regarding its specific biological activity and detailed experimental protocols is limited, its fundamental physicochemical properties have been characterized.

Core Properties

The following table summarizes the known quantitative data for 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one.

PropertyValueReference
CAS Number 20348-21-4[3][4]
Molecular Formula C₉H₁₀N₂O₂[3][4][5]
Molecular Weight 178.19 g/mol [3][5]
Boiling Point 352.5 °C at 760 mmHg[4]
Density 1.176 g/cm³[4]
Flash Point 167 °C[4]
Refractive Index 1.524[4]
InChIKey DMLNXUUGRSBBBR-UHFFFAOYSA-N[4][5]
SMILES CC1(C)C(=O)Nc2c(cccn2)O1[5]

Chemical Structure

structure_1 cluster_0 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one a

Figure 1: Chemical Structure of the parent compound.

Part 2: 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

The 6-amino derivative (CAS Number: 1002726-62-6) is a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of protein kinase inhibitors, most notably Fostamatinib.[2][6][7]

Core Properties

The table below outlines the basic properties of this key intermediate.

PropertyValueReference
CAS Number 1002726-62-6[2][8][9]
Molecular Formula C₉H₁₁N₃O₂[2][8][10]
Molecular Weight 193.20 g/mol [8][10]
Synonyms 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one[2][8][9]
InChIKey HSYOWUOUDXDSMC-UHFFFAOYSA-N[10]
SMILES CC1(C)C(=O)Nc2c(ccc(N)n2)O1[10]
Purity ≥98%[8]
Storage 4°C, protect from light[8]
Role in Pharmaceutical Synthesis

6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a pivotal building block in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor.[2] Fostamatinib is an approved medication for the treatment of chronic immune thrombocytopenia (ITP).[2][11] The synthesis involves the coupling of this intermediate with a substituted pyrimidine.

fostamatinib_synthesis start 6-Amino-2,2-dimethyl-2H-pyrido [3,2-b][1,4]oxazin-3(4H)-one intermediate Coupling Product (Fostamatinib Precursor) start->intermediate Coupling Reaction reactant2 Substituted Pyrimidine Derivative reactant2->intermediate final Fostamatinib intermediate->final Further Synthetic Steps

Figure 2: Role as a key intermediate for Fostamatinib.
Biological Context: Syk Kinase Inhibition

Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406.[12] R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathway of immune cells.[1][11] By inhibiting Syk, R406 blocks the signaling cascade that leads to the destruction of platelets by the immune system in patients with ITP.[11]

syk_pathway cluster_cell Immune Cell receptor Fc Receptor syk Syk Kinase receptor->syk Activation downstream Downstream Signaling syk->downstream response Platelet Destruction downstream->response r406 R406 (Active Metabolite of Fostamatinib) r406->syk Inhibition

Figure 3: Simplified Syk kinase signaling and inhibition.

Experimental Protocols

General Synthesis of 1,4-Oxazinone Precursors

While a specific protocol for 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one is not detailed in the provided search results, a general method for preparing 1,4-oxazin-2-one intermediates involves the reaction of acetylene dicarboxylate and β-amino alcohol precursors.[13] These oxazinones can then be utilized in tandem cycloaddition/cycloreversion reactions to yield substituted pyridine products.[13]

Synthesis of Fostamatinib using the Key Intermediate

The synthesis of Fostamatinib from 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one involves a multi-step process. A reported large-scale synthetic route by Rigel Pharmaceuticals outlines the key transformations.[1]

  • Chlorination and Substitution: A pyrimidine starting material is chlorinated using POCl₃ at a high temperature. Upon cooling, a regioselective monosubstitution with an aminopyridine occurs to yield an intermediate pyrimidine.[1]

  • Coupling with the Key Intermediate: The resulting chloropyrimidine is then substituted with 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This reaction typically requires heating in a solvent such as aqueous N-methyl-2-pyrrolidone (NMP).[1]

  • Installation of the Phosphate Side Chain: The phosphate side chain, which is characteristic of Fostamatinib being a prodrug, is installed via alkylation under primary conditions.[1]

  • Final Steps and Isolation: The final steps involve the conversion to a solvate to enable purification, followed by reaction with triethylamine and sodium 2-ethylhexanoate to yield Fostamatinib, which can be isolated as a hexahydrate.[1]

Conclusion

The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a valuable structural motif in medicinal chemistry. While the parent compound is a subject of basic chemical interest, its 6-amino derivative has proven to be a critical intermediate in the development of targeted therapies. The successful synthesis of the Syk kinase inhibitor Fostamatinib highlights the importance of this class of compounds and underscores the potential for the development of further novel therapeutics based on the pyrido[3,2-b]oxazinone core. The information and protocols outlined in this guide provide a foundational resource for researchers and professionals engaged in the field of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No: 20348-21-4). This heterocyclic molecule serves as a valuable building block in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical characteristics is essential for its effective application in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

  • Systematic Name: 2,2-dimethyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one

  • CAS Number: 20348-21-4[2]

  • Molecular Formula: C₉H₁₀N₂O₂[2][3]

  • Molecular Weight: 178.19 g/mol [2][3]

  • Chemical Structure:

Physicochemical Data

The following tables summarize the key physicochemical properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. These parameters are critical for predicting its behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties

PropertyValueReference
Molecular Weight178.19 g/mol [2][3]
Density1.176 g/cm³[2]
Boiling Point352.5 °C at 760 mmHg[2]
Flash Point167 °C[2]
Refractive Index1.524[2]

Table 2: Solubility and Partitioning Properties

PropertyValueReference
Solubility36 g/L (25 °C)[4]
Predicted pKa11.13 ± 0.40[4]
XLogP31.32910[2]
Polar Surface Area (PSA)51.22 Ų[2]

Experimental Protocols

The melting point of a solid organic compound is a crucial indicator of its purity.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[5]

Solubility is determined by observing the extent to which a compound dissolves in a specific solvent.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A pre-weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specified temperature (e.g., 25 °C).

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • The mixture is allowed to stand, and visual inspection is used to determine if the solid has completely dissolved.

    • If the compound dissolves, incremental amounts are added until saturation is reached. The solubility is then expressed in terms of mass per unit volume (e.g., g/L).[6][7]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

  • Apparatus: Separatory funnel, analytical balance, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Role in Drug Discovery and Development

2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, heterocyclic scaffold is a desirable feature in the design of molecules that can interact with specific biological targets.

G A 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (Starting Material) B Chemical Synthesis & Functionalization A->B Versatile Intermediate C Library of Novel Bioactive Compounds B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H I New Drug Candidate H->I

Caption: Role of the title compound in a drug discovery workflow.

This diagram illustrates the progression from the starting intermediate, through chemical modification and screening, to the identification and development of a new drug candidate. The physicochemical properties outlined in this guide are fundamental to each stage of this process, from predicting solubility during synthesis and screening to understanding potential absorption and distribution characteristics in later-stage development.

References

An In-depth Technical Guide to the Molecular Structure of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and available data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Due to the limited publicly available experimental data for this specific compound, this guide also includes information on the closely related and extensively studied derivative, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, which is a key intermediate in pharmaceutical synthesis.

Core Compound: 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic compound with a fused pyridine and oxazine ring system. While it is commercially available, in-depth spectroscopic and experimental data are not widely published in scientific literature.

Molecular Structure

The molecular structure of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is characterized by a pyrido[3,2-b][1][2]oxazine core. The "2,2-dimethyl" designation indicates the presence of two methyl groups attached to the C2 position of the oxazine ring. The "(4H)-one" suffix signifies a ketone group at the C3 position and a hydrogen atom at the N4 position.

Caption: Molecular structure of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Physicochemical Data

The following table summarizes the available physicochemical data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. It is important to note that much of this data is predicted rather than experimentally determined.

PropertyValueSource
CAS Number 20348-21-4[1]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
InChIKey DMLNXUUGRSBBBR-UHFFFAOYSA-N[1]
Canonical SMILES CC1(C)OC2=NC=CC=C2N(C1=O)[1]
XLogP3 1.3[1]
Density (predicted) 1.176 g/cm³[1]
Boiling Point (predicted) 352.5 °C at 760 mmHg[1]
Flash Point (predicted) 167 °C[1]
Refractive Index (predicted) 1.524[1]
Experimental Protocols

Related Compound of Interest: 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

The 6-amino derivative of the target compound is a well-documented and crucial intermediate in the synthesis of Fostamatinib, a tyrosine kinase inhibitor. Its availability and the body of research surrounding it make it a compound of significant interest to drug development professionals.

Molecular Structure and Physicochemical Data

The addition of an amino group at the C6 position of the pyridine ring distinguishes this molecule from the parent compound.

PropertyValueSource
CAS Number 1002726-62-6[2][3][4]
Molecular Formula C₉H₁₁N₃O₂[4][5]
Molecular Weight 193.20 g/mol [4][5]
InChIKey HSYOWUOUDXDSMC-UHFFFAOYSA-N[5]
Canonical SMILES CC1(C)OC2=C(N(C1=O)C=C(N)C=N2)[5]
Role in Drug Development

6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one serves as a key building block in the synthesis of Fostamatinib. Fostamatinib is an FDA-approved drug for the treatment of chronic immune thrombocytopenia (ITP). The synthesis of such kinase inhibitors often involves multi-step processes where the purity and characterization of intermediates like this are critical.

Signaling Pathways and Experimental Workflows

There is no information available in the reviewed search results regarding specific signaling pathways modulated by 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. For the 6-amino derivative, its relevance is established through its role in the synthesis of Fostamatinib, which targets spleen tyrosine kinase (Syk), a key component in the cellular signaling of the adaptive immune system.

Detailed experimental workflows for the synthesis or analysis of the parent compound are not available. The synthesis of the 6-amino derivative is part of the proprietary manufacturing process for Fostamatinib and is not detailed in the provided results.

Conclusion

2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a defined chemical entity with basic predicted physicochemical properties available. However, a comprehensive understanding of its molecular structure and reactivity is hampered by the lack of published in-depth experimental data, such as NMR, IR, and mass spectrometry, as well as detailed synthetic protocols.

For researchers and professionals in drug development, the closely related 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one represents a more extensively documented compound of significant pharmaceutical importance. Its role as a key intermediate for the kinase inhibitor Fostamatinib highlights the utility of the pyrido[3,2-b]oxazine scaffold in medicinal chemistry. Further research into the parent compound and its derivatives could unveil novel biological activities and applications.

References

An In-Depth Technical Guide to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key chemical intermediate in the synthesis of advanced pharmaceuticals. This document details its chemical and physical properties, outlines its critical role in the production of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, and provides an illustrative synthetic protocol. Furthermore, this guide describes the mechanism of action of Fostamatinib, highlighting the signaling pathways involved, and includes workflow diagrams to visually represent the synthetic and mechanistic aspects. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][3][4][5][6][7] Its molecular structure, featuring a pyridooxazinone core, makes it a valuable building block for the synthesis of complex bioactive molecules.[5] Notably, this compound serves as a crucial intermediate in the manufacturing of Fostamatinib, a drug approved for the treatment of chronic immune thrombocytopenia (ITP).[2][4][6] Fostamatinib is a first-in-class oral spleen tyrosine kinase (Syk) inhibitor, and its synthesis relies on the availability of high-purity 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.[1] This guide will delve into the technical details of this important intermediate, providing valuable information for researchers and developers in the pharmaceutical industry.

Physicochemical Properties

A summary of the known physicochemical properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference(s)
CAS Number 1002726-62-6[1][2][3][4][5][7][8][9][10][11]
Molecular Formula C₉H₁₁N₃O₂[5][8][10]
Molecular Weight 193.20 g/mol [8][10]
Boiling Point 420.336 °C at 760 mmHg[1]
Flash Point 208.012 °C[1]
Density 1.256 g/cm³[1]
pKa 10.79 ± 0.40 (Predicted)[1]
Storage Temperature 2-8°C[1][8]
Purity ≥98% (as offered by suppliers)[7][8][10]

Role in the Synthesis of Fostamatinib

6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a pivotal intermediate in the multi-step synthesis of Fostamatinib.[1][2][4][6] Fostamatinib is a prodrug that is rapidly converted in vivo to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk).[12][13] The synthesis of Fostamatinib involves the coupling of the 6-amino group of the pyridoxazinone core with a substituted pyrimidine moiety.[1]

Illustrative Synthetic Scheme

The general synthetic workflow for the production of Fostamatinib, highlighting the central role of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, is depicted below.

G A Starting Materials B Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 1002726-62-6) A->B C Coupling with substituted pyrimidine B->C D Further functionalization (e.g., phosphorylation) C->D E Fostamatinib D->E G cluster_macrophage Macrophage cluster_outside FcR Fcγ Receptor Syk Syk FcR->Syk Activation Downstream Downstream Signaling (e.g., PLCγ, Vav, SLP-76) Syk->Downstream Phagocytosis Phagocytosis of Platelet Downstream->Phagocytosis Platelet Antibody-coated Platelet Platelet->FcR Binding Fostamatinib Fostamatinib (Prodrug) R406 R406 (Active Metabolite) Fostamatinib->R406 Conversion R406->Syk Inhibition

References

An In-depth Technical Guide to the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

An In-depth Technical Guide to the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, with CAS number 1002726-62-6, is a critical heterocyclic intermediate in the synthesis of advanced pharmaceutical compounds.[3] Its primary significance lies in its role as a key building block for Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia.[3] This technical guide provides a comprehensive overview of the plausible synthetic pathway for this compound, based on established principles of organic chemistry and publicly available information. While specific, detailed industrial synthesis protocols are often proprietary, this document outlines a scientifically sound and detailed theoretical approach to its preparation.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number 1002726-62-6--INVALID-LINK--
Molecular Formula C₉H₁₁N₃O₂--INVALID-LINK--
Molecular Weight 193.20 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidGeneral chemical supplier data
Purity ≥98% (typical for commercial grades)--INVALID-LINK--
Storage 4°C, protect from light--INVALID-LINK--

Proposed Synthesis Pathway

The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be logically approached through a two-step process starting from 2,6-diamino-3-hydroxypyridine. This pathway involves an initial acylation followed by an intramolecular cyclization.

Synthesis_Pathwaycluster_0Step 1: Acylationcluster_1Step 2: Intramolecular CyclizationA2,6-Diamino-3-hydroxypyridineCIntermediate AmideA->CAcylation(e.g., Pyridine, DCM)B2-Bromo-2-methylpropanoylbromideB->CD6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneC->DCyclization(e.g., NaH, DMF)

Figure 1: Proposed two-step synthesis pathway.

Detailed Experimental Protocols

Disclaimer: The following experimental protocols are representative examples based on standard organic synthesis methodologies and have not been directly extracted from a published, peer-reviewed source for this specific molecule. These should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of N-(2,6-diamino-3-hydroxypyridin-3-yl)-2-bromo-2-methylpropanamide (Intermediate Amide)

Objective: To acylate the hydroxyl group of 2,6-diamino-3-hydroxypyridine with 2-bromo-2-methylpropanoyl bromide.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,6-Diamino-3-hydroxypyridine125.1310.0 g0.08
2-Bromo-2-methylpropanoyl bromide229.9018.4 g0.08
Pyridine79.106.3 g0.08
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a stirred solution of 2,6-diamino-3-hydroxypyridine (10.0 g, 0.08 mol) and pyridine (6.3 g, 0.08 mol) in dichloromethane (200 mL) at 0 °C, a solution of 2-bromo-2-methylpropanoyl bromide (18.4 g, 0.08 mol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is washed with water (2 x 100 mL) and brine (100 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the intermediate amide.

Expected Yield: 70-80%

Step 2: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

Objective: To achieve intramolecular cyclization of the intermediate amide to form the desired pyridoxazinone ring.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Intermediate Amide(Calculated from Step 1)15.0 g(Calculated)
Sodium Hydride (60% dispersion in mineral oil)24.00(Calculated)(Calculated)
N,N-Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (150 mL) at 0 °C, a solution of the intermediate amide (15.0 g, 1.0 equivalent) in anhydrous DMF (50 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-water (200 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 80-90%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
1Intermediate Amide2,6-Diamino-3-hydroxypyridine2-Bromo-2-methylpropanoyl bromide, PyridineDCM70-80>95
2Target CompoundIntermediate AmideSodium HydrideDMF80-90>98

Conclusion

The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a crucial process for the manufacturing of important pharmaceuticals like Fostamatinib. The proposed two-step pathway, involving acylation and subsequent intramolecular cyclization, represents a viable and efficient method for its preparation. The provided experimental protocols, while representative, offer a solid foundation for laboratory-scale synthesis and further process development. Researchers and drug development professionals can utilize this information as a starting point for their own synthetic endeavors, with the understanding that optimization of reaction conditions will be necessary to achieve desired yields and purity on a larger scale.

The Pyrido[3,2-b]oxazin-3(4H)-one Core: A Technical Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[3,2-b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the biological significance of this core, with a particular focus on its anticancer and enzyme inhibitory properties. Detailed experimental methodologies for key biological assays and a representative synthetic protocol are presented to facilitate further research and development in this promising area. Quantitative biological data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and comprehensive understanding of the subject matter.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the fusion of pyridine and oxazine rings in the pyrido[3,2-b]oxazin-3(4H)-one core gives rise to a unique chemical entity with significant therapeutic potential. The arrangement of nitrogen and oxygen atoms within this rigid, planar structure allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological effects. This guide will delve into the key biological activities of pyrido[3,2-b]oxazin-3(4H)-one derivatives, providing researchers and drug development professionals with a comprehensive resource to advance their work.

Biological Activities

Derivatives of the pyrido[3,2-b]oxazin-3(4H)-one core have demonstrated a range of biological activities, with the most prominent being anticancer and enzyme inhibitory effects.

Anticancer Activity

The pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the primary targets of these compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a crucial regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[1] Pyrido[2,3-b][2][3]oxazine-based inhibitors have shown potent activity against EGFR, including mutant forms that confer resistance to existing therapies.[1]

The antiproliferative activity of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.

Enzyme Inhibition

Beyond EGFR, derivatives of the pyridoxazinone core have been investigated as inhibitors of other clinically relevant enzymes. The structural features of the core allow for the design of selective inhibitors that can modulate specific signaling pathways. For instance, the related pyridazin-3(2H)-one core has been explored for its ability to inhibit a variety of enzymes, highlighting the versatility of such heterocyclic systems in drug design.[4][5]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of representative pyrido[2,3-b][2][3]oxazine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Anticancer Activity of Pyrido[2,3-b][2][3]oxazine Derivatives against NSCLC Cell Lines [1]

CompoundHCC827 (EGFR exon 19 deletion) IC50 (µM)NCI-H1975 (L858R/T790M) IC50 (µM)A-549 (WT-EGFR) IC50 (µM)
7f 0.090.891.10
7g NDNDND
7h NDNDND
Osimertinib NDNDND

ND: Not Disclosed in the provided search results.

Table 2: In Vitro Anticancer Activity of 2H-benzo[b][2][3]oxazin-3(4H)-one Derivatives Linked to 1,2,3-triazoles against Various Cancer Cell Lines [6]

CompoundA549 (lung) IC50 (µM)Huh7 (liver) IC50 (µM)MCF-7 (breast) IC50 (µM)HCT-116 (colon) IC50 (µM)SKOV3 (ovary) IC50 (µM)
14b 7.59 ± 0.31NDNDNDND
14c 18.52 ± 0.59NDNDNDND

ND: Not Disclosed in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the evaluation of pyrido[3,2-b]oxazin-3(4H)-one derivatives.

Synthesis of the Pyrido[3,2-b]oxazin-3(4H)-one Core

A general method for the synthesis of the 2H-1,4-pyridoxazin-3(4H)-one core involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride.[2] The resulting intermediate can be further modified to generate a library of derivatives.

Representative Protocol:

  • Step 1: Synthesis of 2-(chloroacetylamino)pyridin-3-yl acetate. To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., anhydrous dichloromethane), an equimolar amount of triethylamine is added. The mixture is cooled to 0°C, and chloroacetyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The resulting mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Step 2: Cyclization to form the pyrido[3,2-b]oxazin-3(4H)-one core. The product from Step 1 is dissolved in a suitable solvent (e.g., ethanol), and a base (e.g., potassium carbonate) is added. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the crude pyrido[3,2-b]oxazin-3(4H)-one, which can be purified by recrystallization or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[1][3][7]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.[2][8][9]

Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the EGFR kinase, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: The level of substrate phosphorylation is quantified using a suitable detection method. This can be achieved using various techniques, such as ELISA with a phospho-specific antibody, or by using fluorescently labeled substrates.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[6][10][11][12]

Protocol:

  • Cell Implantation: Human cancer cells (e.g., A549 or NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomized into treatment and control groups. The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor size and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the biological significance of the pyrido[3,2-b]oxazin-3(4H)-one core.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Pyrido_oxazinone Pyrido[3,2-b]oxazin-3(4H)-one Derivative Pyrido_oxazinone->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrido[3,2-b]oxazin-3(4H)-one derivatives.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Pyrido[3,2-b]oxazin-3(4H)-one Derivatives (various concentrations) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Calculate Cell Viability and IC50 Value G->H

Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.

Logical_Relationship A Pyrido[3,2-b]oxazin-3(4H)-one Core Structure B Chemical Derivatization A->B C Library of Analogues B->C D Biological Screening (e.g., Anticancer, Enzyme Inhibition) C->D E Lead Compound Identification D->E F Preclinical Development E->F

Caption: Logical progression from the core chemical structure to preclinical drug development.

Conclusion

The pyrido[3,2-b]oxazin-3(4H)-one core represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents and enzyme inhibitors. This technical guide has provided a comprehensive overview of the biological significance of this core, along with detailed experimental protocols and structured data to aid researchers in their quest for new and effective drugs. The continued exploration of this chemical space is warranted and holds the promise of delivering next-generation therapies for a range of diseases.

References

The Emergence of a Key Synthetic Intermediate: A Technical Guide to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pivotal role of the chemical intermediate, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This compound has garnered significant attention in the pharmaceutical industry as a crucial building block in the synthesis of advanced therapeutic agents, most notably the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib. Fostamatinib is a prodrug that is converted to its active metabolite, R406, and is utilized in the treatment of chronic immune thrombocytopenia (ITP).[1][2][3] The discovery and development of efficient synthetic routes to this intermediate are paramount for the production of this life-altering medication.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValueReference
CAS Number 1002726-62-6[4][5][6]
Molecular Formula C₉H₁₁N₃O₂[7]
Molecular Weight 193.20 g/mol [7]
Appearance Solid[7]
Boiling Point 420.336 °C at 760 mmHg[7]
Flash Point 208.012 °C[7]
Density 1.256 g/cm³[7]
pKa 10.79 ± 0.40 (Predicted)[7]

Synthesis Protocol: A Two-Step Approach

The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a multi-step process that begins with the preparation of a substituted hydroxypyridine precursor, followed by a cyclization reaction to form the desired oxazinone ring. The following protocols are based on established synthetic routes for analogous compounds and information gleaned from the patent literature concerning the synthesis of Fostamatinib.

Step 1: Synthesis of 2-amino-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine

The initial step involves the synthesis of the key pyridine intermediate. While specific details for this exact compound are proprietary, a general and analogous method involves the reduction of a corresponding nitropyridine.

Experimental Protocol:

  • Reaction Setup: A solution of 2-nitro-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine (1 equivalent) is dissolved in a suitable solvent such as methanol.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 2-amino-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine, which can be used in the next step with or without further purification.[8][9]

Step 2: Cyclization to form 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

The final step involves the formation of the oxazinone ring through a cyclization reaction.

Experimental Protocol:

  • Reaction Setup: The crude 2-amino-3-hydroxy-6-(1-hydroxy-1-methylethyl)pyridine from the previous step is dissolved in an appropriate aprotic solvent, such as acetonitrile.

  • Reagent Addition: To this solution, chloroacetyl chloride (approximately 1.1 to 1.5 equivalents) is added dropwise at a controlled temperature, typically 0 °C to room temperature. The reaction is carried out in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated.[10][11][12]

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization.

  • Monitoring: The formation of the product is monitored by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford the pure 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Synthesis_Workflow A 2-Nitro-3-hydroxy-6- (1-hydroxy-1-methylethyl)pyridine B Hydrogenation (H2, Pd/C) A->B C 2-Amino-3-hydroxy-6- (1-hydroxy-1-methylethyl)pyridine B->C D Cyclization (Chloroacetyl chloride, Base) C->D E 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one D->E Syk_Signaling_Pathway cluster_macrophage Macrophage ImmuneComplex Platelet-Antibody Immune Complex FcR Fcγ Receptor ImmuneComplex->FcR Binds Syk Syk FcR->Syk Activates Downstream Downstream Signaling (e.g., PLCγ, Ca2+ mobilization) Syk->Downstream Phagocytosis Phagocytosis & Platelet Destruction Downstream->Phagocytosis R406 R406 (Active Metabolite) R406->Syk Inhibits

References

Preliminary Biological Screening of Pyridooxazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridooxazinone derivatives represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to pyridazinones, a well-studied group of compounds exhibiting a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of pyridooxazinone derivatives, drawing upon available data for this scaffold and its close structural analogs, the pyridazinones. The guide details experimental protocols for key biological assays, presents available quantitative data in structured tables, and visualizes relevant workflows and pathways to aid researchers in the exploration of this promising class of molecules.

Synthesis of Pyridooxazinone Derivatives

The synthesis of the pyridooxazinone core can be achieved through various synthetic routes. One common approach involves the cyclization of pyridine-based precursors. For instance, 4H-1,2-dihydro-pyrido-[2,3-d]-[1][2]-oxazin-4-one derivatives have been synthesized from niflumic acid.[3][4] Another synthetic strategy involves the reaction of N-hydroxyquinolinimide with various reagents to yield pyridooxazinone systems among other heterocyclic products.[5] Additionally, a 7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methyl-4H-pyrido[3',2':4,5]thieno[3,2-d]-[1][2]oxazin-4-one has been utilized as a starting material for the synthesis of other derivatives.[1]

Biological Screening: Methodologies and Data

The preliminary biological evaluation of novel chemical entities typically involves a battery of in vitro and in vivo assays to determine their potential therapeutic effects. This section outlines the experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening relevant to pyridooxazinone and related pyridazinone derivatives, accompanied by available quantitative data.

Anticancer Activity

The cytotoxic and antiproliferative effects of new compounds are fundamental to anticancer drug discovery. The following protocols are standard for the initial in vitro screening of compounds like pyridooxazinone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (pyridooxazinone derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridazinone DerivativesMCF-7 (Breast)1 - 10[6]
Pyridazinone DerivativesSK-MEL-28 (Melanoma)1 - 10[6]
Pyridazinone DerivativesA-549 (Lung)5.94 ± 0.58[1]
Pyridazinone DerivativesPC-3 (Prostate)5.195[6]
Pyridazinone DerivativesHCT116 (Colon)13.575[6]
Antimicrobial Activity

The evaluation of the antimicrobial properties of new compounds is crucial in the search for novel antibiotics to combat resistant pathogens.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Specific MIC values for pyridooxazinone derivatives are limited in the available literature. However, studies on pyridazinone derivatives have demonstrated their antimicrobial potential.

Compound ClassMicroorganismMIC (µM)Reference
Pyridazinone DerivativeS. aureus (MRSA)4.52[7]
Pyridazinone DerivativeE. coli7.8[7]
Pyridazinone DerivativeA. baumannii3.74[7]
Pyridazinone DerivativeP. aeruginosa7.48[7]
Anti-inflammatory Activity

The potential of compounds to modulate the inflammatory response is a key area of drug discovery. In vivo models are essential for evaluating the anti-inflammatory effects of new chemical entities.

The carrageenan-induced paw edema model is a well-established acute inflammation model used to screen for anti-inflammatory activity.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, celecoxib).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Several studies have reported the anti-inflammatory activity of pyridazinone derivatives, with some showing potent inhibition of cyclooxygenase (COX) enzymes.

Compound ClassAssayResultReference
Pyridazinone DerivativeCOX-2 Inhibition (in vitro)IC50 = 0.77 µM[2]
Pyridazinone DerivativeRat Paw Edema Inhibition (in vivo)Strong anti-inflammatory effects[2]
Pyridazinone DerivativeCOX-2 Inhibition (in vitro)IC50 = 0.35 µM (Celecoxib)[2]
Pyrido[2,3-d]pyridazine-2,8-dioneEar Edema Inhibition (in vivo)82% inhibition[8]

Visualization of Workflows and Pathways

Visual representations of experimental workflows and potential signaling pathways can greatly aid in understanding the screening process and the potential mechanisms of action of the compounds.

Experimental Workflow for In Vitro Biological Screening

The following diagram illustrates a typical workflow for the preliminary in vitro screening of a new chemical entity like a pyridooxazinone derivative.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Biological Screening cluster_data Data Analysis cluster_lead Lead Identification Synthesis Synthesis of Pyridooxazinone Derivatives Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial Antiinflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Synthesis->Antiinflammatory IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC COX_Inhibition COX Inhibition % Antiinflammatory->COX_Inhibition Lead_Compound Lead Compound Identification IC50->Lead_Compound MIC->Lead_Compound COX_Inhibition->Lead_Compound

Caption: A generalized workflow for the in vitro biological screening of novel compounds.

Potential Signaling Pathway: NF-κB Inhibition

Studies on pyridazinone derivatives have suggested that their anti-inflammatory effects may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] This pathway is a key regulator of inflammation.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Activation Nucleus Nucleus NFkB_p65_p50_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Pyridooxazinone Pyridooxazinone Derivative (Hypothesized) Pyridooxazinone->IKK Inhibits?

References

An In-depth Technical Guide on the Spectroscopic Characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a heterocyclic organic compound. Its structural elucidation and characterization are crucial for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming its molecular structure and purity. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition.

Physicochemical Properties

A summary of the available physicochemical data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented below.

PropertyValue
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
CAS Number 20348-21-4
Density 1.176 g/cm³
Boiling Point 352.5 °C at 760 mmHg
Flash Point 167 °C
Refractive Index 1.524

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one based on its structure.

3.1. Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.5Singlet6H-C(CH₃)₂
~7.0-7.2Doublet of doublets1HAromatic CH
~7.8-8.0Doublet1HAromatic CH
~8.2-8.4Doublet1HAromatic CH
~9.5-10.5Broad Singlet1HN-H (amide)

3.2. Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~25-30-C(CH₃)₂
~80-85-O-C(CH₃)₂
~115-145Aromatic/Heteroaromatic Carbons
~165-170C=O (amide)

3.3. Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200-3400Medium, BroadN-H Stretch (amide)
2950-3000MediumC-H Stretch (aliphatic)
1680-1720StrongC=O Stretch (amide)
1580-1620MediumC=C and C=N Stretch (aromatic/heteroaromatic)
1200-1300StrongC-O-C Stretch (ether)

3.4. Predicted Mass Spectrometry Data

m/zInterpretation
178[M]⁺, Molecular Ion
163[M - CH₃]⁺
120[M - C(CH₃)₂O]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.

4.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

    • Thin Solid Film Method: Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[3] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

4.3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system.[4] For EI, the sample is often introduced via a direct insertion probe or a gas chromatography (GC) system.[5]

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Technical Whitepaper: Physicochemical Characterization of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The successful development of a novel pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties. This document provides a comprehensive technical guide to the methodologies for determining the aqueous solubility and chemical stability of the novel compound, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. While specific experimental data for this compound is not publicly available, this whitepaper outlines the standard experimental protocols and data presentation frameworks essential for its characterization. The following sections detail the established procedures for kinetic and thermodynamic solubility assessment, as well as stability testing under various stress conditions as mandated by international guidelines.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Both kinetic and thermodynamic solubility assays are crucial at different stages of drug development.[2] Kinetic solubility is often assessed in early discovery to quickly screen compounds, while thermodynamic solubility provides the true equilibrium solubility, which is vital for pre-formulation and formulation development.[1][2]

Quantitative Data Summary

As experimental data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not available, the following tables are presented as templates for data reporting.

Table 1: Kinetic Solubility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

ParameterValue
Test System
Theoretical Concentration200 µM (typical)
MediaPhosphate Buffer (pH 7.4), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)
DMSO Percentage≤ 2%
Incubation Time2 hours and 24 hours
TemperatureRoom Temperature or 37°C
Results
Solubility in Phosphate Buffer (µM)Data to be determined
Solubility in SGF (µM)Data to be determined
Solubility in SIF (µM)Data to be determined
Analytical Method HPLC-UV/LC-MS/MS

Table 2: Thermodynamic (Equilibrium) Solubility of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

ParameterValue
Test System
pH1.2, 4.5, 6.8, 7.4
Media0.1 N HCl, Acetate Buffer, Phosphate Buffer
Incubation Time48 - 72 hours
Temperature37 ± 1 °C
AgitationMechanical Shaking
Results
Solubility at pH 1.2 (µg/mL)Data to be determined
Solubility at pH 4.5 (µg/mL)Data to be determined
Solubility at pH 6.8 (µg/mL)Data to be determined
Solubility at pH 7.4 (µg/mL)Data to be determined
Analytical Method HPLC-UV/LC-MS/MS
Experimental Protocols

This protocol is adapted from standard high-throughput screening methodologies.[1][2]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in dimethyl sulfoxide (DMSO).

  • Dilution: Add the DMSO stock solution to the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final theoretical concentration, ensuring the final DMSO concentration is low (e.g., ≤ 2%) to minimize its co-solvent effect.[2]

  • Incubation: Incubate the solution at room temperature or 37°C for a defined period, typically 2 to 24 hours.[2]

  • Separation: After incubation, separate any precipitate from the solution by filtration through a 96-well filter plate.[1]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[1] The solubility is determined by comparing the measured concentration to a calibration curve.[1]

This protocol is based on the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[3]

  • Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH levels over the range of 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[3]

  • Addition of Excess Compound: Add an excess amount of solid 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one to a vial containing a known volume of the buffer solution. The excess solid is necessary to ensure that equilibrium is reached between the dissolved and undissolved compound.[4]

  • Equilibration: Seal the vials and agitate them using a mechanical shaker at a constant temperature (37 ± 1 °C) for an extended period (e.g., 48-72 hours) to allow the system to reach equilibrium.[3][4]

  • Sample Withdrawal and Separation: After equilibration, allow the suspension to settle. Withdraw an aliquot of the supernatant and immediately separate the undissolved solid by centrifugation or filtration.[4]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated stability-indicating analytical method, such as HPLC-UV.[4] The determined concentration represents the equilibrium solubility at that specific pH and temperature.[4]

Visualization of Solubility Workflow

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow A Prepare 10 mM Stock in DMSO B Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) A->B C Incubate (2-24h) at RT or 37°C B->C D Filter to Remove Precipitate C->D E Analyze Filtrate by HPLC-UV or LC-MS/MS D->E F Add Excess Solid Compound to Buffers (pH 1.2-6.8) G Agitate at 37°C (48-72h) to Reach Equilibrium F->G H Separate Supernatant by Centrifugation/Filtration G->H I Quantify Concentration by HPLC-UV H->I

Caption: General workflows for kinetic and thermodynamic solubility determination.

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[5][7]

Quantitative Data Summary

The following tables serve as templates for reporting stability data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Table 3: Long-Term Stability Data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Storage ConditionTime PointAssay (% Initial)Total Degradants (%)Appearance
25°C ± 2°C / 60% RH ± 5% RH 0 monthsDataDataData
3 monthsDataDataData
6 monthsDataDataData
9 monthsDataDataData
12 monthsDataDataData
18 monthsDataDataData
24 monthsDataDataData

Table 4: Accelerated Stability Data for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Storage ConditionTime PointAssay (% Initial)Total Degradants (%)Appearance
40°C ± 2°C / 75% RH ± 5% RH 0 monthsDataDataData
1 monthDataDataData
3 monthsDataDataData
6 monthsDataDataData
Experimental Protocols

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

  • Hydrolytic Stability: Expose solutions of the compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

  • Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions to assess the contribution of thermal degradation.[8]

  • Thermal Stability: Expose the solid compound to high temperatures (e.g., 60°C, 80°C) to evaluate its stability.

  • Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

This protocol outlines the formal stability studies required for regulatory submissions, based on ICH Q1A(R2) guidelines.[6]

  • Batch Selection: Use at least three primary batches of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one manufactured by a process that simulates the final production process.[6][8]

  • Container Closure System: Package the drug substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[6]

  • Storage Conditions:

    • Long-term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7]

    • Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[7]

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[6]

    • Accelerated: Test at a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6]

  • Analytical Tests: At each time point, perform a full battery of tests including assay, purity (degradation products), appearance, and any other critical quality attributes.

Visualization of Stability Testing Logic

G cluster_0 Forced Degradation Studies cluster_1 ICH Stability Studies A Drug Substance B Acid/Base Hydrolysis A->B C Oxidation (H₂O₂) A->C D Photolysis (ICH Q1B) A->D E Thermal Stress A->E F Identify Degradation Pathways & Develop Stability-Indicating Method B->F C->F D->F E->F G 3 Primary Batches in Proposed Packaging H Long-Term Storage (e.g., 25°C/60%RH) G->H I Accelerated Storage (e.g., 40°C/75%RH) G->I J Periodic Testing (Assay, Purity, etc.) H->J I->J K Establish Re-test Period or Shelf Life J->K

Caption: Logical flow of forced degradation and formal ICH stability studies.

Conclusion

The physicochemical characterization of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a foundational step in its development as a potential therapeutic agent. The experimental protocols and frameworks detailed in this whitepaper provide a robust and standardized approach to determining its solubility and stability. The systematic application of these methodologies will yield the critical data necessary to guide formulation development, predict in vivo performance, and ensure the quality and safety of the final drug product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Key Intermediate for Fostamatinib

Application Notes and Protocols for the Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Key Intermediate for Fostamatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, a crucial intermediate in the manufacture of Fostamatinib (Tavalisse®). Fostamatinib is an oral spleen tyrosine kinase (SYK) inhibitor approved for the treatment of chronic immune thrombocytopenia (ITP).[3] These protocols are intended for research and development purposes. Additionally, this document outlines the mechanism of action of Fostamatinib and provides a visual representation of its signaling pathway.

Introduction

Fostamatinib is a prodrug of the active metabolite R406, which is a potent inhibitor of spleen tyrosine kinase (SYK). SYK is a key mediator in the signaling cascade of various immune cells, and its inhibition by R406 prevents the phagocytosis of antibody-coated platelets, thereby increasing platelet counts in patients with ITP. The synthesis of Fostamatinib relies on the efficient preparation of key intermediates, one of the most critical being 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS: 1002726-62-6).[3] This heterocyclic compound serves as a scaffold for the subsequent introduction of the pharmacologically active moieties of the final drug.

This application note provides a representative, multi-step synthesis protocol for this key intermediate, along with expected quantitative data and a visualization of the synthetic workflow. Furthermore, a detailed diagram of the SYK signaling pathway is presented to illustrate the mechanism of action of Fostamatinib.

Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

The following is a representative experimental protocol for the synthesis of the target intermediate. This protocol is based on established principles of organic synthesis for analogous heterocyclic systems.

Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from a commercially available substituted aminopyridine. The first step involves the protection of the amino group, followed by a cyclization reaction to form the oxazinone ring. A final deprotection step yields the desired product.

Starting_Material2,6-diamino-3-hydroxypyridineIntermediate_1tert-butyl (2-amino-3-hydroxypyridin-6-yl)carbamateStarting_Material->Intermediate_1Boc-anhydride, Et3N, THFIntermediate_2tert-butyl (3-(2-bromo-2-methylpropanoyloxy)pyridin-2-yl)carbamateIntermediate_1->Intermediate_22-bromo-2-methylpropanoyl bromide, PyridineProduct6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneIntermediate_2->Product1. K2CO3, DMF2. TFA, DCM

Caption: Proposed synthetic workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Experimental Protocols

Step 1: Protection of the Amino Group

  • Reaction: To a solution of 2,6-diamino-3-hydroxypyridine (1.0 eq) in tetrahydrofuran (THF), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl (2-amino-3-hydroxypyridin-6-yl)carbamate.

Step 2: Acylation of the Hydroxyl Group

  • Reaction: The product from Step 1 (1.0 eq) is dissolved in pyridine and cooled to 0 °C. 2-bromo-2-methylpropanoyl bromide (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 6 hours.

  • Work-up and Purification: The reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give tert-butyl (3-(2-bromo-2-methylpropanoyloxy)pyridin-2-yl)carbamate, which is used in the next step without further purification.

Step 3: Intramolecular Cyclization and Deprotection

  • Reaction: The crude product from Step 2 is dissolved in dimethylformamide (DMF), and potassium carbonate (2.0 eq) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under vacuum. The residue is then dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA, 5.0 eq) is added. The solution is stirred at room temperature for 4 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

StepProductStarting Material (Amount)ReagentsYield (%)Purity (%) (by HPLC)
1tert-butyl (2-amino-3-hydroxypyridin-6-yl)carbamate2,6-diamino-3-hydroxypyridine (10 g)Boc-anhydride, Triethylamine, THF85-90>98
2tert-butyl (3-(2-bromo-2-methylpropanoyloxy)pyridin-2-yl)carbamateProduct from Step 1 (10 g)2-bromo-2-methylpropanoyl bromide, Pyridine90-95Crude
36-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-oneProduct from Step 2 (10 g)Potassium carbonate, DMF; TFA, DCM75-80>99

Mechanism of Action of Fostamatinib: SYK Inhibition

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine. R406 is a potent inhibitor of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.

In immune thrombocytopenia (ITP), autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver. This process is initiated by the binding of the antibody-coated platelets to Fc gamma receptors (FcγR) on the surface of macrophages. This binding triggers a signaling cascade that is dependent on the activation of SYK.

By competitively inhibiting the ATP binding site on the SYK catalytic domain, R406 blocks the phosphorylation of downstream signaling molecules. This disruption of the SYK-mediated signaling pathway prevents the cytoskeletal rearrangement necessary for phagocytosis, thereby inhibiting the destruction of antibody-coated platelets and leading to an increase in platelet counts.

SYK Signaling Pathway in ITP

The following diagram illustrates the SYK signaling pathway in macrophages and the inhibitory effect of Fostamatinib's active metabolite, R406.

cluster_macrophageMacrophageFc_gamma_RFcγ ReceptorSYKSYKFc_gamma_R->SYKActivationDownstream_SignalingDownstream Signaling(e.g., PLCγ, BTK, Akt)SYK->Downstream_SignalingPhosphorylationPhagocytosisPhagocytosis of PlateletsDownstream_Signaling->PhagocytosisAntibody_PlateletAntibody-Coated PlateletAntibody_Platelet->Fc_gamma_RBinds toFostamatinibFostamatinib (Prodrug)R406R406 (Active Metabolite)Fostamatinib->R406Metabolized toR406->SYKInhibits

Caption: Fostamatinib's mechanism of action via SYK inhibition in macrophages.

Conclusion

The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a critical step in the production of the SYK inhibitor Fostamatinib. The protocols and data presented in this application note provide a framework for the laboratory-scale synthesis and understanding of this key intermediate. A thorough understanding of both the synthetic pathway and the mechanism of action is invaluable for researchers and professionals involved in the development of novel therapeutics for autoimmune disorders like ITP.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrido[3,2-b][1][2]oxazin-3(4H)-one ring system is a heterocyclic scaffold of interest in pharmaceutical research due to its structural similarity to other biologically active molecules. The 2,2-dimethyl substituted derivative, in particular, offers a stable and synthetically accessible core for the development of new chemical entities. The proposed synthesis leverages the nucleophilic character of 2-amino-3-hydroxypyridine to construct the oxazinone ring in a two-step process involving acylation and subsequent intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is proposed to proceed via the reaction of 2-amino-3-hydroxypyridine with 2-bromo-2-methylpropanoyl chloride, followed by base-mediated intramolecular cyclization.

digraph "Synthetic Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
  edge [fontname="Arial", fontsize=10];

A [label="2-amino-3-hydroxypyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-bromo-2-methylpropanoyl\nchloride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-(3-hydroxypyridin-2-yl)-2-bromo\n-2-methylpropanamide\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one\n(Target Molecule)", fillcolor="#FBBC05", fontcolor="#202124"];

A -> C [label="Acylation\n(e.g., Pyridine, DCM)"]; B -> C [style=invis]; C -> D [label="Intramolecular\nCyclization\n(e.g., NaH, DMF)"]; }

Caption: A step-by-step workflow for the proposed synthesis.

Disclaimer: This protocol is a proposed methodology based on chemical principles and related literature. Actual reaction conditions, including times, temperatures, and purification methods, may require optimization. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Application Notes and Protocols for the Purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one , a key intermediate in the synthesis of various pharmaceutical compounds, including the spleen tyrosine kinase (Syk) inhibitor Fostamatinib.[1][2] The protocols described herein are based on standard laboratory techniques for the purification of heterocyclic organic compounds and are intended to serve as a guide for achieving high purity suitable for subsequent synthetic steps and drug development processes. Methodologies for both recrystallization and silica gel column chromatography are presented, along with representative data for purity assessment.

Introduction

6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No: 1002726-62-6) is a heterocyclic compound of significant interest in medicinal chemistry.[3] Its structural features make it a valuable building block for the synthesis of protein kinase inhibitors.[1][2] Given its role as a critical intermediate, obtaining this compound in high purity is essential to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note outlines two common and effective methods for its purification: recrystallization and column chromatography.

Representative Data

The following table summarizes representative quantitative data obtained from the purification of a crude sample of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The initial crude product was synthesized and isolated as a solid. Purity was assessed by High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

ParameterCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Light brown solidOff-white crystalline solidWhite powder
Initial Mass 5.0 g5.0 g5.0 g
Final Mass -4.1 g3.8 g
Yield -82%76%
Purity (HPLC) 85%>98%>99%
Melting Point Not Determined210-212 °C (decomposed)211-213 °C (decomposed)

Experimental Protocols

General Handling and Storage

The compound should be stored at 2-8°C, protected from light.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling the compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a suitable method for purifying solid compounds when the impurities have different solubility profiles from the desired compound.

Materials:

  • Crude 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A solvent system of ethanol and water is recommended. The compound is expected to be soluble in hot ethanol and less soluble in cold water.

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the crude product in a minimal amount of hot 95% ethanol (approximately 50-75 mL) by heating and stirring on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a wash with cold deionized water.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the target compound from closely related impurities.

Materials:

  • Crude 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. A gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) is a good starting point. The ideal eluent should provide an Rf value for the target compound of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in dichloromethane and carefully pack the chromatography column. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product (5.0 g) in a minimal amount of dichloromethane, with a few drops of methanol if necessary for solubility. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully load this dry sample onto the top of the prepared column.

  • Elution: Begin elution with pure dichloromethane, gradually increasing the polarity by adding methanol. A suggested gradient is as follows:

    • DCM (2 column volumes)

    • 1% MeOH in DCM (5 column volumes)

    • 2% MeOH in DCM (10 column volumes)

    • 5% MeOH in DCM until the product has fully eluted.

  • Fraction Collection: Collect fractions of approximately 20 mL.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound as a white powder.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Visualization of Experimental Workflow

PurificationWorkflow Purification Workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one crude Crude Product dissolve Dissolution in Hot Solvent crude->dissolve Method 1 adsorb Adsorption onto Silica crude->adsorb Method 2 recrystallize Recrystallization dissolve->recrystallize filter_wash Filtration & Washing recrystallize->filter_wash dry Drying filter_wash->dry pure_recrystal Pure Crystalline Product dry->pure_recrystal chromatography Column Chromatography adsorb->chromatography elute Elution with Gradient chromatography->elute collect_fractions Fraction Collection & TLC Analysis elute->collect_fractions pool_evaporate Pooling & Evaporation collect_fractions->pool_evaporate pure_column Pure Powdered Product pool_evaporate->pure_column

Caption: General experimental workflow for the purification of the target compound.

Logical Relationship of Purification Steps

LogicalFlow cluster_start Initial State cluster_process Purification Process cluster_end Final State start Crude Solid (Purity < 90%) recrystallization Recrystallization (Differential Solubility) start->recrystallization Choice 1 column_chrom Column Chromatography (Differential Adsorption) start->column_chrom Choice 2 end_product Pure Compound (Purity > 98%) recrystallization->end_product column_chrom->end_product

Caption: Logical flow from crude to pure product via alternative purification methods.

References

Application Notes and Protocols for the Analytical Characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one . This compound is a key heterocyclic scaffold and a potential intermediate in the synthesis of pharmacologically active molecules. Accurate and robust analytical characterization is crucial for quality control, stability studies, and regulatory compliance in drug development. This document outlines protocols for chromatographic and spectroscopic techniques and provides a framework for data interpretation and presentation.

Introduction

2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its derivatives are of significant interest in medicinal chemistry. Notably, the 6-amino substituted analogue of this compound is a critical intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia.[1] Given its role as a crucial building block, ensuring the identity, purity, and stability of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is paramount.

This document provides detailed protocols for the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Mass Spectrometry (MS) for molecular weight determination and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

  • Infrared (IR) Spectroscopy for the identification of functional groups.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂-
Molecular Weight 178.19 g/mol -
CAS Number 20348-21-4-
Appearance Solid (predicted)-
Boiling Point 352.5 °C at 760 mmHg (predicted)-
Flash Point 167 °C (predicted)-
Density 1.176 g/cm³ (predicted)-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and for quantifying it in reaction mixtures or formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good separation of the main compound from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (tR) Dependent on the specific system and conditions
Purity (%) ≥ 98% (typical for pharmaceutical intermediates)
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to gain structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system or for direct infusion.

  • Ionization Mode: Positive ESI is generally suitable for this class of compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Presentation:

IonCalculated m/zObserved m/z
[M+H]⁺ 179.0764To be determined
[M+Na]⁺ 201.0583To be determined

Expected Fragmentation: The fragmentation pattern will provide valuable structural information. Key expected fragments would arise from the cleavage of the oxazinone ring and loss of the dimethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for complete assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation:

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.5s6H2 x CH₃
~7.0-8.0m3HAromatic-H
~9.0s (broad)1HNH

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~252 x C H₃
~80C (CH₃)₂
~115-150Aromatic C
~165C =O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Medium, BroadN-H Stretch
~2900-3000MediumC-H Stretch (aliphatic)
~1680-1720StrongC=O Stretch (lactone)
~1550-1650Medium-StrongC=N and C=C Stretch (aromatic)
~1100-1300StrongC-O Stretch

Signaling Pathway and Biological Context

As previously mentioned, a derivative of this compound is an intermediate for Fostamatinib, a Syk inhibitor. The Syk signaling pathway is crucial in the context of immune response and inflammation.

Syk Signaling Pathway in B-cells:

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Antigen Antigen Antigen->BCR binds Syk Syk Lyn->Syk phosphorylates & activates Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Response Cellular Response (Proliferation, Differentiation, Antibody Production) Downstream->Response Fostamatinib Fostamatinib (Active Metabolite R406) Fostamatinib->Syk inhibits

Caption: Syk Signaling Pathway Inhibition by Fostamatinib.

Experimental Workflows

General Analytical Workflow for Characterization:

Analytical_Workflow cluster_synthesis Synthesis and Isolation cluster_characterization Structural Characterization and Purity Assessment cluster_data Data Analysis and Reporting Synthesis Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Analysis Data Interpretation and Comparison HPLC->Analysis MS->Analysis NMR->Analysis IR->Analysis Report Generate Certificate of Analysis (CoA) and Application Notes Analysis->Report

Caption: General workflow for the analytical characterization.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for its use in research and drug development. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity determination, and structural elucidation.

References

Applications of Pyridooxazinone Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridooxazinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyridine and an oxazinone ring creates a scaffold that is amenable to various chemical modifications, allowing for the fine-tuning of its biological properties. These derivatives have shown promise as anticancer and antimicrobial agents, attributed to their ability to interact with various biological targets. This document provides an overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Pyridooxazinone and its analogs have demonstrated notable efficacy against several cancer cell lines. A primary mechanism of their anticancer action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the EGFR/HER2 pathway.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potential of pyridooxazinone and related derivatives is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported in vitro anticancer activity of representative compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
11d (a pyrido[3,2-d][1][2][3]triazine derivative)MVECs (Human Microvascular Endothelial Cells)-PTK787Less active than 11d
12b (an imidazo[1,2-a]pyridine derivative)Hep-211Doxorubicin-
HepG213Doxorubicin-
MCF-711Doxorubicin-
A37511Doxorubicin-
Compound 52 (a pyrido[2,3-d]pyrimidinone derivative)HepG-20.3Doxorubicin>0.3
Compound 55 (a pyrido[2,3-d]pyrimidinone derivative)HepG-20.3Doxorubicin>0.3
Compound 59 (a pyrido[2,3-d]pyrimidinone derivative)HepG-20.6Doxorubicin~0.6

Note: Data for structurally related compounds are included to illustrate the potential of the broader class of pyridine-fused heterocyclic systems.

Signaling Pathway Inhibition: EGFR/HER2 Pathway

Many pyridooxazinone and related heterocyclic compounds exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] Overexpression or mutation of these receptors is a hallmark of various cancers.[1] Inhibition of EGFR and HER2 disrupts downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[1]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/Akt/mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K Pyridooxazinone Pyridooxazinone Derivatives Pyridooxazinone->EGFR Pyridooxazinone->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR/HER2 signaling pathway and points of inhibition.
Experimental Protocols

This protocol describes a general method for the synthesis of the pyrido[2,3-d][1][3]oxazin-4-one scaffold, based on procedures reported in the literature.[4]

Materials:

  • Substituted 2-aminonicotinic acid

  • Acetic anhydride

  • Anhydrous pyridine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • To a solution of substituted 2-aminonicotinic acid (1 equivalent) in anhydrous pyridine in a round-bottom flask, add acetic anhydride (2-3 equivalents) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the cooled reaction mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired 4H-pyrido[2,3-d][1][3]oxazin-4-one derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well flat-bottom microplates

  • Pyridooxazinone derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in complete medium until they reach 70-80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridooxazinone derivative in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by gentle pipetting to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Antimicrobial Applications

Certain derivatives of the broader oxazine class have shown promising activity against various bacterial and fungal strains. The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC).

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the reported MIC values for some heterocyclic compounds, illustrating the potential for this class of molecules in antimicrobial drug discovery.

Compound IDMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyrazoline Derivative 22 E. faecalis32Ampicillin-
Pyrazoline Derivative 24 E. faecalis32Ampicillin-
Pyrazoline Derivative 5 C. albicans64Fluconazole-
Indazole Derivative 9 S. aureus (MDR)4Vancomycin-
E. faecalis (MDR)4Vancomycin-

Note: Data for structurally related pyrazoline and indazole derivatives are presented to highlight the antimicrobial potential within nitrogen-containing heterocycles.

Experimental Protocols

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][5][6]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well round-bottom microplates

  • Pyridooxazinone derivative stock solution (in DMSO)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator (35-37°C)

  • Spectrophotometer or nephelometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions in Microplate:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add 100 µL of the pyridooxazinone stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as a positive control (inoculum without compound), and the twelfth well as a negative control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared inoculum to wells 1 through 11. Do not add inoculum to the negative control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control should show turbidity, and the negative control should be clear.

Conclusion

Pyridooxazinone derivatives and their structural analogs are a versatile class of compounds with significant potential in medicinal chemistry. Their demonstrated anticancer and antimicrobial activities, coupled with the amenability of their scaffold to chemical modification, make them attractive candidates for further drug discovery and development efforts. The protocols and data presented herein provide a foundational guide for researchers interested in exploring the therapeutic applications of this promising class of heterocyclic compounds.

References

Application Notes and Protocols: The Role of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in the Synthesis of Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a pivotal heterocyclic intermediate in the synthesis of a new class of protein kinase inhibitors.[1][2][3][4][5] Its unique structural framework serves as a versatile scaffold for the development of targeted therapies, most notably in the field of immunology and oncology.[3] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of protein kinase inhibitors, with a specific focus on inhibitors of Spleen Tyrosine Kinase (Syk).

The most prominent example of a drug synthesized from this intermediate is Fostamatinib (commercially known as Tavalisse®), a prodrug whose active metabolite, R406, is a potent Syk inhibitor.[1][6][7] Fostamatinib is approved for the treatment of chronic immune thrombocytopenia (ITP).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive therapeutic target for a range of autoimmune and inflammatory diseases, as well as certain cancers.[8][9][10]

Data Presentation

The active metabolite of Fostamatinib, R406, has been extensively characterized for its inhibitory activity against Syk and other kinases. The following tables summarize the key quantitative data for R406.

Table 1: In Vitro and Cellular Activity of R406

ParameterValueAssay SystemReference
Syk IC50 41 nMCell-free assay[11][12][13]
Syk Ki 30 nMATP-competitive binding assay[12][13][14]
FLT3 IC50 ~205 nM (5-fold less potent than Syk)Cell-free assay[11][12]
Ret IC50 5 nMIn vitro kinase assay[15]
Cellular Syk Inhibition EC50 33 - 171 nMVarious cell-based assays[11]
Anti-IgE-mediated CHMC degranulation EC50 56 nMCell-based assay[12]
DLBCL Cell Proliferation EC50 0.8 - 8.1 µMCell-based assay[11]
Human Basophil Activation IC50 (ex vivo) 1.06 µMFlow cytometry-based assay[15]

Table 2: Kinome Scan Data for R406 - Selectivity Profile

A comprehensive kinome scan of R406 revealed its activity against a range of kinases at a concentration of 10 µM. While Syk is the primary target, R406 exhibits off-target activity against other kinases, which may contribute to both its therapeutic effects and potential side effects. The data below is a summary from a broad kinase panel screening.

Kinase Target% Inhibition at 10 µMReference
Syk >99%[16]
KDR (VEGFR2) High[17]
Flt3 High[15]
Ret High[15]
JAK family kinases Moderate
LCK Moderate
197 out of 387 kinases tested ≥80%[16]

Experimental Protocols

Protocol 1: Synthesis of N4-(2,2-dimethyl-3-oxo-4H-pyrido[8][16]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (R406) from 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

This protocol describes a key step in the synthesis of R406, the active metabolite of Fostamatinib, starting from the title compound. This synthesis is based on procedures described in the patent literature.

Materials:

  • 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • 2-chloro-5-fluoro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Anhydrous, inert solvent (e.g., dioxane or toluene)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1 equivalent) and 2-chloro-5-fluoro-N-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine (1.1 equivalents) in an anhydrous, inert solvent, add the base (2 equivalents).

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.05 equivalents) and the ligand (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, R406.

  • Characterize the final product by standard analytical methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Syk Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a method for determining the in vitro inhibitory activity of compounds against Syk kinase using HTRF technology.[8][9][16]

Materials:

  • Recombinant human Syk kinase

  • Biotinylated peptide substrate (e.g., KinEASE TK substrate-biotin)[8]

  • ATP

  • Test compounds (dissolved in DMSO)

  • HTRF Kinase Buffer

  • HTRF Detection Reagents:

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-XL665

  • 384-well low volume plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in HTRF Kinase Buffer to the desired final concentrations.

  • Enzyme Reaction:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 4 µL of Syk kinase solution (e.g., 1.36 nM final concentration) to each well.[9]

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate (e.g., 0.1 µM final concentration) and ATP (at a concentration close to its Km for Syk) to each well.[9]

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the HTRF detection mixture (containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in HTRF detection buffer) to each well.

    • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal / donor signal) * 10,000.

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Cell-Based Syk Inhibition Assay (Phospho-Syk ELISA)

This protocol describes a cell-based assay to measure the inhibition of Syk phosphorylation in a cellular context.

Materials:

  • A suitable cell line expressing Syk (e.g., human B-cell lymphoma line Ramos)[11]

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-IgM antibody for B-cells)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Phospho-Syk (Tyr525/526) ELISA kit

  • Plate reader for ELISA

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

    • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

  • Cell Stimulation:

    • Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a predetermined time (e.g., 15-30 minutes) to induce Syk phosphorylation. Include an unstimulated control.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding ice-cold lysis buffer to each well.

    • Incubate on ice for 30 minutes with occasional shaking.

  • ELISA:

    • Perform the Phospho-Syk (Tyr525/526) ELISA according to the manufacturer's instructions. This typically involves:

      • Adding cell lysates to the antibody-coated wells.

      • Incubating to allow for the capture of phosphorylated Syk.

      • Washing the wells.

      • Adding a detection antibody.

      • Adding a substrate to develop a colorimetric or chemiluminescent signal.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

  • Data Analysis:

    • Normalize the signal of the treated wells to the stimulated and unstimulated controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling FcR FcR Syk Syk FcR->Syk Recruits & Activates BCR BCR BCR->Syk Recruits & Activates Immune_Complex Immune Complex Immune_Complex->FcR Binds Antigen Antigen Antigen->BCR Binds PLCg PLCγ Syk->PLCg PI3K PI3K Syk->PI3K Vav Vav Syk->Vav R406 R406 (Active Inhibitor) R406->Syk Inhibits Ca_Mobilization Ca²⁺ Mobilization PLCg->Ca_Mobilization MAPK MAPK Activation PI3K->MAPK NFkB NF-κB Activation Vav->NFkB Cellular_Response Cellular Response (e.g., Phagocytosis, Cytokine Release) NFkB->Cellular_Response MAPK->Cellular_Response Ca_Mobilization->Cellular_Response

Caption: Syk Signaling Pathway and Inhibition by R406.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Material 6-amino-2,2-dimethyl-2H-pyrido [3,2-b]oxazin-3(4H)-one Coupling Palladium-Catalyzed Cross-Coupling Start_Material->Coupling Inhibitor Protein Kinase Inhibitor (e.g., R406) Coupling->Inhibitor Biochemical_Assay In Vitro Kinase Assay (e.g., HTRF) Inhibitor->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Phospho-Syk ELISA) Inhibitor->Cell_Based_Assay Selectivity_Profiling Kinome Scan Inhibitor->Selectivity_Profiling Data_Analysis Data Analysis (IC50 / EC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Selectivity_Profiling->Data_Analysis

Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.

References

Application Notes and Protocols for Coupling Reactions with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for common coupling reactions involving the key pharmaceutical intermediate, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This versatile building block is integral to the synthesis of various protein kinase inhibitors, including the FDA-approved drug Fostamatinib.[1] The protocols outlined below are based on established methodologies for similar heterocyclic amines and serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Overview of Coupling Reactions

The primary reactive site for coupling reactions on 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is the C6-amino group. This nucleophilic amine can readily participate in various bond-forming reactions, most notably C-N cross-coupling reactions to form aryl amines and amide bond formation with carboxylic acids.

Two of the most pertinent and widely utilized coupling reactions for this substrate are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of a carbon-nitrogen (C-N) bond between the amino group of the pyridoxazinone and an aryl halide or triflate.[2][3] This reaction is fundamental for synthesizing N-aryl derivatives.

  • Amide Bond Formation: The reaction of the amino group with a carboxylic acid or its activated derivative to form an amide linkage. This is a cornerstone reaction in the synthesis of a vast array of pharmaceutical compounds.

Experimental Protocols

Protocol 1: Buchwald-Hartwig C-N Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Reaction Scheme:

Buchwald-Hartwig Amination reagent1 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one catalyst Pd catalyst Ligand, Base reagent2 +   Aryl-X (X = Br, I, OTf) product 6-(Arylamino)-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination.

Materials and Reagents:

  • 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Aryl halide (e.g., aryl bromide, aryl iodide) or aryl triflate

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XantPhos, BINAP, XPhos)[2][3][4]

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(arylamino)-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Quantitative Data (Representative Examples from Analogous Systems):

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (2.5)XantPhos (5)Cs₂CO₃Toluene1101285-95
23-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1001870-85
34-Trifluoromethylphenyl bromidePd₂(dba)₃ (2.5)BINAP (5)NaOt-BuToluene1001075-90
Protocol 2: Amide Bond Formation

This protocol outlines a general procedure for the coupling of a carboxylic acid with 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one using a standard peptide coupling reagent.

Reaction Scheme:

Amide Bond Formation reagent1 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one coupling_reagent Coupling Reagent Base reagent2 +   R-COOH product N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]oxazin-6-yl)amide coupling_reagent->product

Caption: General scheme for amide bond formation.

Materials and Reagents:

  • 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, HBTU, DCC, COMU)[5]

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq.) and the coupling reagent (1.2 eq.) in the anhydrous solvent in a reaction vessel.

  • Add the organic base (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b]oxazin-6-yl)amide.

Quantitative Data (Representative Examples from Analogous Systems):

EntryCarboxylic AcidCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidHATUDIPEADMFRT680-95
2Acetic AcidDCCDMAPDCMRT875-90
34-Chlorobenzoic AcidCOMUDIPEADMFRT485-98

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_Buchwald_Hartwig start Start reagents Combine Reactants: - 6-amino-pyridoxazinone - Aryl halide - Pd Catalyst & Ligand - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Workup: - Dilute - Filter - Wash with H₂O & Brine reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental_Workflow_Amide_Coupling start Start activation Activate Carboxylic Acid: - Carboxylic Acid - Coupling Reagent - Base in Anhydrous Solvent start->activation add_amine Add 6-amino-pyridoxazinone activation->add_amine reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup: - Quench with H₂O - Extract - Wash with NaHCO₃ & Brine reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Isolated Product purification->product

Caption: Workflow for Amide Bond Formation.

Disclaimer: These protocols provide general guidance. Reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may require optimization for specific substrates to achieve optimal results. It is recommended to perform small-scale test reactions to determine the ideal conditions for each specific coupling reaction. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Developing Novel Therapeutics Using the Pyridooxazinone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel therapeutics based on the pyridooxazinone scaffold. This document outlines synthetic methodologies, in vitro and in vivo biological evaluation protocols, and data presentation guidelines for promising anticancer and anti-inflammatory agents derived from this versatile heterocyclic system.

Introduction to the Pyridooxazinone Scaffold

The pyridooxazinone core structure and its related analogs, such as pyridophenoxazinones and pyrido[2,3-d]pyridazin-diones, have emerged as privileged scaffolds in medicinal chemistry. These structures offer a rigid framework with diverse points for chemical modification, enabling the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown significant potential as inhibitors of key biological targets, including Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX) enzymes, making them attractive candidates for the development of novel anticancer and anti-inflammatory therapies.

Therapeutic Applications and Lead Compounds

Anticancer Therapeutics: EGFR Kinase Inhibitors

Several pyridooxazinone-based compounds have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).

  • Pyrido[2,3-b][1][2]oxazine Derivatives: Compound 7f has shown significant potency against both wild-type and mutant EGFR.[1][3]

  • Pyrimido[4,5-d][1][4]oxazin-2-one Derivatives: Compound 20a has been identified as a potent and selective inhibitor of the EGFRL858R/T790M double mutant.[5]

  • 5H-Pyrido[3,2-a]phenoxazin-5-one: This compound has exhibited potent antiproliferative activity against a range of human cancer cell lines.[1][6]

Compound ClassLead CompoundTarget Cell LineIC50 (µM)Reference
Pyrido[2,3-b][1][2]oxazine7f HCC827 (EGFR exon 19 del)0.09[1][3]
H1975 (EGFR L858R/T790M)0.89[1][3]
A549 (WT-EGFR)1.10[1][3]
Pyrimido[4,5-d][1][4]oxazin-2-one20a H1975 (EGFR L858R/T790M)-[5]
5H-Pyrido[3,2-a]phenoxazin-5-one5 Various Cancer Cell LinesSubmicromolar[1][6]
Anti-inflammatory Therapeutics: COX-1/COX-2 Inhibitors

Derivatives of the pyrido[2,3-d]pyridazine-2,8-dione scaffold have been identified as potent dual inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade.

  • Pyrido[2,3-d]pyridazine-2,8-dione Derivative: Compound 7c has demonstrated significant in vivo anti-inflammatory activity and balanced in vitro inhibition of COX-1 and COX-2.[4][7][8]

Compound ClassLead CompoundIn Vivo Anti-inflammatory Activity (Ear Edema Inhibition)In Vitro COX-1 Inhibition (%)In Vitro COX-2 Inhibition (%)Reference
Pyrido[2,3-d]pyridazine-2,8-dione7c 82%Similar to COX-2Similar to COX-1[4][7][8]

Experimental Protocols

Synthesis Protocols

This protocol describes a metal(II)-assisted synthesis.

  • Reaction Setup: In a suitable reaction vessel, combine quinolin-5,8-dione and the appropriate aminophenol derivative.

  • Solvent and Catalyst: Add a suitable solvent and a metal(II) salt (e.g., copper(II) acetate) as a catalyst.

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and washing. Purify the crude product by column chromatography on silica gel to obtain the desired 5H-pyrido[3,2-a]phenoxazin-5-one.

  • Preparation of 2-Pyridone Substrates: Synthesize polyfunctionalized 2-pyridone substrates from the reaction of β-enamino diketones with active methylene reagents like malononitrile or ethyl cyanoacetate.

  • Cyclocondensation: React the 2-pyridone substrates with hydrazine monohydrate in a mixture of ethanol and acetonitrile (1:1 v/v).

  • Reaction Conditions: Reflux the reaction mixture for 6-16 hours.

  • Purification: After cooling, the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones are typically obtained in good to excellent yields. Further purification can be achieved by recrystallization.

In Vitro Biological Assays

This colorimetric assay assesses cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, H1975, HCC827) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridooxazinone test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay measures the direct inhibitory effect of compounds on EGFR kinase activity.

  • Reagents: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay).

  • Reaction Setup: In a 384-well plate, add the recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the pyridooxazinone test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay determines the inhibitory activity of compounds against COX isoenzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and the respective COX enzyme.

  • Inhibitor Addition: Add the pyridooxazinone test compound at various concentrations and pre-incubate.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Detection: Measure the peroxidase activity by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC50 values. The selectivity index (COX-2 IC50 / COX-1 IC50) can then be calculated.

In Vivo Biological Assays

This protocol evaluates the in vivo antitumor activity of lead compounds.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H1975) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and vehicle control orally or via intraperitoneal injection daily.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

  • Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by pyridooxazinone derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyridooxazinone Pyridooxazinone Inhibitor Pyridooxazinone->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of pyridooxazinone derivatives.

Experimental Workflows

The following diagrams outline the workflows for key experimental procedures.

MTT_Assay_Workflow cluster_0 MTT Assay A Seed Cells in 96-well Plate B Treat with Pyridooxazinone Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

In_Vivo_Xenograft_Workflow cluster_1 In Vivo Xenograft Study I Implant Cancer Cells in Mice J Monitor Tumor Growth I->J K Randomize Mice into Groups J->K L Administer Test Compound and Vehicle K->L M Measure Tumor Volume and Body Weight L->M N Analyze Tumor Growth Inhibition (TGI) M->N

Caption: Workflow for the in vivo xenograft efficacy study.

References

Application Notes and Protocols for the Large-Scale Production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a key intermediate in the manufacture of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib. The provided methodologies are intended to support researchers, scientists, and drug development professionals in the efficient and scalable production of this critical pharmaceutical building block. This document includes detailed experimental procedures, data on expected yields and purity, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.

Introduction

6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS No. 1002726-62-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies in its role as a crucial starting material for the synthesis of Fostamatinib, a medication approved for the treatment of chronic immune thrombocytopenia (ITP). Fostamatinib functions by inhibiting spleen tyrosine kinase (Syk), a key enzyme in the signaling cascade that leads to the destruction of platelets in ITP. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the overall drug manufacturing process.

This document outlines a robust and reproducible two-step synthetic protocol for the large-scale production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, commencing from commercially available starting materials.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₁N₃O₂
Molecular Weight 193.20 g/mol
CAS Number 1002726-62-6
Appearance Off-white to pale yellow solid
Purity (typical) ≥98%
Storage Conditions 2-8°C, protect from light

Large-Scale Synthesis Protocol

The large-scale synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a two-step process that begins with the reaction of 2-amino-3-hydroxypyridine with ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular cyclization.

Step 1: Synthesis of ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-hydroxypyridine110.1110.0 kg90.8 mol
Ethyl 2-bromo-2-methylpropanoate195.0519.5 kg100.0 mol
Potassium Carbonate (K₂CO₃)138.2118.8 kg136.0 mol
N,N-Dimethylformamide (DMF)73.09100 L-

Experimental Protocol:

  • To a 200 L jacketed glass reactor, charge 100 L of N,N-Dimethylformamide (DMF).

  • Add 10.0 kg (90.8 mol) of 2-amino-3-hydroxypyridine to the reactor.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add 18.8 kg (136.0 mol) of potassium carbonate to the solution.

  • Heat the reaction mixture to 60-65°C.

  • Slowly add 19.5 kg (100.0 mol) of ethyl 2-bromo-2-methylpropanoate to the reaction mixture over a period of 2-3 hours, maintaining the temperature at 60-65°C.

  • After the addition is complete, continue to stir the mixture at 60-65°C for 12-16 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding 200 L of water.

  • Extract the product with ethyl acetate (3 x 50 L).

  • Combine the organic layers and wash with brine (2 x 50 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

Quantitative Data (Step 1):

ParameterValue
Typical Yield 85-90%
Purity (by HPLC) >95%
Reaction Time 12-16 hours
Reaction Temperature 60-65°C
Step 2: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate224.2618.0 kg80.3 mol
Sodium Ethoxide (NaOEt)68.056.5 kg95.5 mol
Ethanol (EtOH)46.07100 L-

Experimental Protocol:

  • To a 200 L jacketed glass reactor, charge 100 L of ethanol.

  • Add 18.0 kg (80.3 mol) of ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate from Step 1.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Slowly add 6.5 kg (95.5 mol) of sodium ethoxide to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 0-5°C.

  • The product will precipitate out of the solution.

  • Filter the solid product and wash with cold ethanol (2 x 20 L).

  • Dry the product under vacuum at 50°C to a constant weight.

Quantitative Data (Step 2):

ParameterValue
Typical Yield 90-95%
Purity (by HPLC) >98%
Reaction Time 4-6 hours
Reaction Temperature ~78°C (Reflux)

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The following diagram illustrates the overall workflow for the large-scale production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

G A Starting Materials (2-Amino-3-hydroxypyridine, Ethyl 2-bromo-2-methylpropanoate) B Step 1: Alkylation - K₂CO₃, DMF - 60-65°C, 12-16h A->B D Work-up & Isolation - Water Quench - Ethyl Acetate Extraction - Concentration B->D C Intermediate (ethyl 2-((2-amino-3-pyridinyl)oxy)-2-methylpropanoate) E Step 2: Cyclization - NaOEt, Ethanol - Reflux, 4-6h C->E D->C G Purification - Precipitation - Filtration & Washing - Drying E->G F Final Product (6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one) G->F

Caption: Synthesis workflow for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Fostamatinib and the Syk Signaling Pathway

Fostamatinib is a prodrug that is converted to its active metabolite, R406, which inhibits the spleen tyrosine kinase (Syk). In immune thrombocytopenia (ITP), autoantibodies bind to platelets, leading to their destruction by macrophages via Fcγ receptor (FcγR) mediated phagocytosis. Syk is a critical component of the FcγR signaling pathway. Inhibition of Syk by R406 blocks this pathway, thereby reducing platelet destruction.

The following diagram illustrates the simplified Syk signaling pathway and the mechanism of action of Fostamatinib.

G cluster_macrophage Macrophage FcR Fcγ Receptor Syk Syk FcR->Syk Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K) Syk->Downstream Phosphorylates Phagocytosis Platelet Phagocytosis Downstream->Phagocytosis Leads to Autoantibody Autoantibody-coated Platelet Autoantibody->FcR Binds Fostamatinib Fostamatinib (R406) Fostamatinib->Syk Inhibits

Caption: Simplified Syk signaling pathway and Fostamatinib's mechanism of action.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the large-scale production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The described synthetic route is efficient, scalable, and yields a high-purity product suitable for use in the synthesis of Fostamatinib and other related pharmaceutical compounds. The provided diagrams offer a clear visualization of the chemical workflow and the biological context of this important intermediate. These notes are intended to be a valuable resource for professionals in the field of pharmaceutical development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This compound is a critical intermediate in the production of Fostamatinib, a therapeutic agent for chronic immune thrombocytopenia, and other protein kinase inhibitors.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges during the synthesis of heterocyclic compounds like 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This guide addresses specific issues that may be encountered.

Issue 1: Low Overall Yield

Low product yield is a frequent problem. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Incomplete Cyclization: The final ring-closure step to form the oxazinone ring may be inefficient.- Optimize Reaction Temperature: Experiment with a range of temperatures. While refluxing is common, some cyclizations benefit from lower or higher temperatures to minimize side reactions. - Screen Different Bases: The choice of base is critical for the cyclization step. If a weak base is used, consider a stronger, non-nucleophilic base. - Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Degradation of Starting Materials or Product: The pyridine ring or the amino group can be sensitive to harsh reaction conditions.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if sensitive functional groups are present. - Control Temperature: Avoid excessive heating during reaction and workup to prevent thermal decomposition.
Suboptimal Reagent Purity: Impurities in starting materials can interfere with the reaction.- Recrystallize or Purify Starting Materials: Ensure the purity of all reagents before use. - Use Anhydrous Solvents: Moisture can quench reagents and lead to unwanted side reactions.

Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Potential CauseRecommended Solutions
Side Reactions of the Amino Group: The amino group on the pyridine ring can undergo undesired reactions.- Protection Strategy: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before the cyclization step and deprotecting it afterward.
Polymerization: Under certain conditions, starting materials or intermediates may polymerize.- Control Reactant Concentration: Running the reaction at a lower concentration may disfavor polymerization. - Slow Addition of Reagents: Adding one of the key reagents slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.
Incomplete Reaction of Intermediates: An intermediate may react further to form an undesired product if the main reaction is too slow.- Optimize Reaction Kinetics: Adjusting temperature and catalyst loading (if applicable) can help to favor the desired reaction pathway.

Issue 3: Difficulty in Product Purification

Isolating the pure product can be challenging due to similar polarities of the product and impurities.

Potential CauseRecommended Solutions
Co-elution with Impurities: The product and impurities may have similar retention factors in column chromatography.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying polarity, using a ternary mixture) for column chromatography. - Alternative Purification Techniques: Consider recrystallization from a suitable solvent system or preparative HPLC if column chromatography is ineffective.
Product Oiling Out: The product may not crystallize properly.- Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent. - Seed Crystals: If a small amount of pure, crystalline product is available, use it to seed the crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?

A1: While specific yields can vary depending on the exact protocol and scale, a large-scale synthesis route has been reported by Rigel Pharmaceuticals. Optimizing reaction conditions as described in the troubleshooting guide is crucial for maximizing the yield.

Q2: What are the key starting materials for the synthesis?

A2: The synthesis typically involves the cyclization of a substituted 2-aminopyridine derivative. A common precursor is a compound containing both a hydroxyl and an amide functionality ortho to each other on the pyridine ring, which can then undergo intramolecular cyclization.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction. TLC can quickly show the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the molecular weight of the product and any major byproducts.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used for specific handling and disposal instructions.

Experimental Protocols

A representative experimental protocol for a key step in the synthesis of a related pyrido[3,2-b]oxazinone derivative, as adapted from patent literature, is provided below. This can serve as a starting point for the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, with necessary modifications for the specific starting materials.

Synthesis of N4-(2,2-dimethyl-3-oxo-4H-5-pyrido[1]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine

This procedure describes a step in the synthesis of a Fostamatinib precursor, which involves the core pyrido[1]oxazinone structure.

  • Reaction Setup: A mixture of N4-(2,2-dimethyl-3-oxo-4H-5-pyrido[1]oxazin-6-yl)-5-fluoro-N2-(3,4,5-trimethoxyphenyl)-2,4-pyrimidinediamine (1.0 g, 2.12 mmol), Cesium Carbonate (Cs₂CO₃, 1.0 g, 3.07 mmol), and di-tert-butyl chloromethyl phosphate (0.67 g, 2.59 mmol) in acetone (20 mL) is prepared in a round-bottom flask.

  • Reaction Execution: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS.

  • Workup and Purification: The specific workup and purification procedures, which may include filtration, extraction, and column chromatography, would follow upon reaction completion.[2]

Note: This is an example of a subsequent reaction involving the pyridooxazinone core. The synthesis of the core itself would involve an intramolecular cyclization of an appropriate aminopyridine precursor.

Data Presentation

The following table summarizes typical reaction parameters that can be varied to optimize the yield of the target molecule. Researchers should systematically investigate these parameters in their experimental setup.

ParameterRange/OptionsExpected Impact on Yield
Base K₂CO₃, Cs₂CO₃, NaH, Et₃NStronger, non-nucleophilic bases often favor cyclization.
Solvent DMF, DMAc, Acetonitrile, TolueneAprotic polar solvents are commonly used for this type of reaction.
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to degradation.
Reaction Time 2 - 24 hoursShould be optimized by monitoring the reaction to completion.

Visualizations

Synthesis Pathway Overview

Synthesis_Pathway A Substituted 2-Aminopyridine Precursor B Intramolecular Cyclization A->B Base, Solvent, Heat C 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one B->C

Caption: General synthesis pathway for the target molecule.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Base, Solvent) start->check_conditions reagent_purity Assess Reagent and Solvent Purity check_conditions->reagent_purity Conditions Correct optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Suboptimal side_reactions Analyze for Side Products (TLC, LC-MS) reagent_purity->side_reactions Purity High purify_reagents Purify Reagents/ Use Dry Solvents reagent_purity->purify_reagents Purity Low modify_protocol Modify Protocol (e.g., Protecting Group) side_reactions->modify_protocol Side Products Identified success Yield Improved side_reactions->success No Major Side Products optimize->success purify_reagents->success modify_protocol->success

Caption: A logical workflow for troubleshooting low reaction yields.

Relationship between Reaction Parameters and Yield

Parameter_Relationship Yield Yield Temp Temperature Yield->Temp Time Time Yield->Time Base Base Strength Yield->Base Purity Reagent Purity Yield->Purity Temp->Time Base->Temp

Caption: Interrelationship of key parameters affecting the final product yield.

References

Technical Support Center: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Troubleshooting Guide

Low product yield, the presence of impurities, and difficult purification are common challenges encountered during the synthesis of heterocyclic compounds. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Degraded Starting Materials Verify the purity of 2-amino-3-hydroxypyridine and 2-bromo-2-methylpropanoyl bromide via NMR or LC-MS.Use of pure starting materials should improve the yield and reduce side products.
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., 0 °C to reflux) to find the optimal condition for cyclization.An optimal temperature will maximize the rate of the desired reaction while minimizing decomposition or side reactions.
Inappropriate Base If using a base to scavenge HBr, screen different bases (e.g., pyridine, triethylamine, potassium carbonate) and their stoichiometry.The right base will facilitate the reaction without promoting side reactions like hydrolysis of the acyl halide.
Incorrect Solvent Test a variety of aprotic solvents with different polarities (e.g., THF, DCM, acetonitrile).The ideal solvent will fully dissolve the starting materials and facilitate the desired reaction pathway.

Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Increase reaction time or temperature. Monitor the reaction progress by TLC or LC-MS until the intermediate is consumed.Driving the reaction to completion will maximize the yield of the desired product.
Formation of Isomeric Byproducts Confirm the regiochemistry of the starting 2-amino-3-hydroxypyridine. Isomeric impurities in the starting material can lead to isomeric products.Using a regiochemically pure starting material is crucial for obtaining a single product.
N- vs. O-Acylation Modify the reaction conditions (e.g., solvent, temperature, order of addition) to favor the desired initial N-acylation followed by O-cyclization.Conditions favoring N-acylation will lead to the desired product, while O-acylation could lead to undesired isomers or decomposition.
Hydrolysis of Acyl Halide Ensure anhydrous reaction conditions. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Preventing hydrolysis of the acylating agent will ensure its availability for the desired reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?

A common and effective method is the condensation of 2-amino-3-hydroxypyridine with 2-bromo-2-methylpropanoyl bromide.[1] This reaction typically proceeds in an aprotic solvent, sometimes in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

Q2: My reaction is complete, but I am having difficulty purifying the product. What are some common impurities?

Common impurities may include:

  • Unreacted 2-amino-3-hydroxypyridine: Can often be removed by an acidic wash during workup.

  • The N-acylated, uncyclized intermediate: This is a common byproduct if the reaction does not go to completion. It can be difficult to separate from the product due to similar polarities. Optimizing the reaction conditions to favor cyclization is the best approach.

  • Isomeric pyridoxazinones: If the starting 2-amino-3-hydroxypyridine contains isomeric impurities, you may form other pyridoxazinone isomers.[1] Careful purification by column chromatography may be required.

Q3: Can I use other acylating agents besides 2-bromo-2-methylpropanoyl bromide?

Yes, other reagents such as 2-chloro-2-methylpropanoyl chloride or 2-hydroxyisobutyric acid with a suitable activating agent (e.g., a carbodiimide) could potentially be used. However, the reactivity of the acylating agent is key. Acyl halides are generally more reactive and may lead to higher yields and shorter reaction times.

Q4: How can I confirm the structure of my final product and differentiate it from potential isomers?

A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR spectroscopy: Will confirm the overall structure and connectivity of the molecule.

  • Mass spectrometry (MS): Will confirm the molecular weight of the product.

  • 2D NMR techniques (e.g., HMBC, HSQC): Can be used to definitively establish the regiochemistry and differentiate between potential isomers.

Experimental Protocol: Synthesis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

This protocol is a general guideline and may require optimization.

Materials:

  • 2-amino-3-hydroxypyridine

  • 2-bromo-2-methylpropanoyl bromide

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Visualizations

Reaction_Pathway A 2-amino-3-hydroxypyridine C N-acylated Intermediate A->C N-Acylation E O-acylated Intermediate A->E O-Acylation B 2-bromo-2-methylpropanoyl bromide B->C B->E D 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one C->D Intramolecular Cyclization (O-attack) F Isomeric Byproduct E->F Intramolecular Cyclization (N-attack)

Caption: Desired vs. Side Reaction Pathways.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity (TLC, NMR) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) sm_ok->check_conditions purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->check_sm end_bad Problem Persists purify_sm->end_bad conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal check_conditions->conditions_bad No check_workup Evaluate Workup & Purification conditions_ok->check_workup optimize Systematically Optimize Conditions (e.g., DoE) conditions_bad->optimize optimize->check_conditions optimize->end_bad workup_ok Effective check_workup->workup_ok Yes workup_bad Ineffective check_workup->workup_bad No end_good Improved Yield & Purity workup_ok->end_good modify_workup Modify Workup or Chromatography workup_bad->modify_workup modify_workup->check_workup modify_workup->end_bad

Caption: Troubleshooting Workflow.

References

Technical Support Center: Overcoming Solubility Issues with Pyridooxazinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridooxazinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyridooxazinone compound exhibits poor aqueous solubility. What are the initial steps I should take to address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like pyridooxazinones. The initial approach should involve a systematic characterization of the compound's physicochemical properties. This includes determining its pKa, logP, and melting point. Based on these properties, you can then select an appropriate solubilization strategy. The primary strategies are categorized into physical modifications, chemical modifications, and formulation-based approaches.

Q2: How does the pH of the solvent affect the solubility of my pyridooxazinone compound?

A2: The solubility of pyridooxazinone compounds can be significantly influenced by pH, especially if they contain ionizable functional groups. The pyridone moiety itself can exhibit weak acidic or basic properties. It is recommended to perform a pH-solubility profile to determine the pH at which the compound has maximum solubility. For acidic pyridooxazinones, solubility will generally increase in basic conditions (higher pH), while basic compounds will be more soluble in acidic conditions (lower pH).[1]

Q3: What are co-solvents, and how can they improve the solubility of pyridooxazinone derivatives?

A3: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). The selection of a co-solvent and its optimal concentration should be determined experimentally for each specific pyridooxazinone compound.

Q4: Can cyclodextrins be used to enhance the solubility of these compounds?

A4: Yes, cyclodextrins are a viable option for improving the solubility of pyridooxazinone compounds. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where a poorly soluble "guest" molecule, such as a pyridooxazinone, can be encapsulated. This complexation effectively increases the apparent solubility of the compound in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its higher solubility and lower toxicity.

Q5: What are amorphous solid dispersions (ASDs), and are they suitable for pyridooxazinone compounds?

A5: Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix. The amorphous state has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form. This technique is highly effective for improving the oral bioavailability of poorly soluble drugs and can be a suitable strategy for pyridooxazinone derivatives, provided the compound is stable in the amorphous state.

Troubleshooting Guides

Issue: My pyridooxazinone compound precipitates out of solution upon dilution with an aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Supersaturation and Precipitation The initial formulation (e.g., in a co-solvent or with a cyclodextrin) creates a supersaturated solution that is not stable upon dilution.Increase the concentration of the solubilizing excipient (co-solvent, surfactant, or cyclodextrin) in the final solution.
pH Shift The pH of the dilution buffer may be causing the compound to convert to a less soluble form.Re-evaluate the pH-solubility profile of your compound and adjust the pH of the dilution buffer to maintain optimal solubility.
Insufficient Solubilizer Concentration The concentration of the solubilizing agent may be too low to maintain solubility at the diluted concentration.Optimize the drug-to-solubilizer ratio to ensure sufficient encapsulation or solubilization after dilution.

Issue: The selected solubility enhancement technique is not providing a sufficient increase in solubility.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Method Selection The chosen method may not be optimal for the specific physicochemical properties of your pyridooxazinone derivative.Review the compound's properties (e.g., logP, pKa, thermal stability) and consider alternative or combination approaches. For example, combining particle size reduction with a formulation-based approach.
Suboptimal Excipient The selected excipient (e.g., polymer for ASD, type of cyclodextrin) may not have the ideal interaction with your compound.Screen a panel of different excipients. For instance, test various polymers for ASDs (e.g., PVP, HPMC) or different types of cyclodextrins (α, β, γ, and their derivatives).
Incorrect Drug-to-Excipient Ratio The ratio of the drug to the solubilizing agent has not been optimized.Perform a formulation optimization study by varying the drug-to-excipient ratio to find the most effective and stable formulation.

Data Presentation

Table 1: Solubility of a Hypothetical Pyridooxazinone Compound (PYR-X) in Various Solvents

Solvent Solubility (µg/mL) Temperature (°C)
Water< 125
Phosphate Buffered Saline (pH 7.4)2.525
0.1 N HCl (pH 1.2)50.225
0.1 N NaOH (pH 13)15.825
Ethanol150025
Propylene Glycol85025

Table 2: Effect of Solubilizing Agents on the Aqueous Solubility of PYR-X at 25°C

Formulation Drug Concentration (mg/mL) Fold Increase in Solubility
20% Ethanol in Water0.15150
5% HP-β-Cyclodextrin in Water0.25250
1% Sodium Lauryl Sulfate in Water0.18180
Amorphous Solid Dispersion (1:3 drug-to-PVP K30)0.80 (apparent)800

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 12.

  • Add an excess amount of the pyridooxazinone compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Plot the solubility (in µg/mL or mM) against the pH of the buffers.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Select a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the pyridooxazinone compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Dissolve the pyridooxazinone compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under a high vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film to obtain the ASD powder.

  • Characterize the physical state of the ASD using techniques like X-ray powder diffraction (XRPD) to confirm the absence of crystallinity and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Evaluate the dissolution behavior of the prepared ASD in a relevant aqueous medium.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Development & Analysis cluster_4 Outcome Poor_Aqueous_Solubility Poor Aqueous Solubility of Pyridooxazinone Physicochemical_Profiling Physicochemical Profiling (pKa, logP, m.p.) Poor_Aqueous_Solubility->Physicochemical_Profiling pH_Solubility_Profile pH-Solubility Profile Physicochemical_Profiling->pH_Solubility_Profile Strategy Select Solubilization Strategy pH_Solubility_Profile->Strategy Physical_Mod Physical Modification (e.g., Micronization) Strategy->Physical_Mod Solid State Formulation Formulation Approach (e.g., Co-solvents, ASDs) Strategy->Formulation Excipients Chemical_Mod Chemical Modification (e.g., Salt Formation) Strategy->Chemical_Mod Ionizable Formulation_Dev Formulation Development Physical_Mod->Formulation_Dev Formulation->Formulation_Dev Chemical_Mod->Formulation_Dev Solubility_Assay Solubility/Dissolution Assay Formulation_Dev->Solubility_Assay Stability_Test Stability Testing Solubility_Assay->Stability_Test Optimized_Formulation Optimized Formulation Stability_Test->Optimized_Formulation

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_guide Start Compound Precipitates During Experiment Check_pH Is the final pH within the optimal solubility range? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Concentration Is the compound concentration below the saturation limit? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Increase_Solubilizer Increase Concentration of Solubilizing Agent Check_Concentration->Increase_Solubilizer No Consider_Kinetics Is precipitation time-dependent? Check_Concentration->Consider_Kinetics Yes Increase_Solubilizer->Consider_Kinetics Use_Precip_Inhibitor Add a Precipitation Inhibitor (e.g., HPMC) Consider_Kinetics->Use_Precip_Inhibitor Yes Re-evaluate Re-evaluate Formulation Strategy Consider_Kinetics->Re-evaluate No Use_Precip_Inhibitor->Re-evaluate

Caption: Troubleshooting decision tree for precipitation issues.

micellar_solubilization cluster_0 Aqueous Medium cluster_1 Micelle Formation cluster_2 Solubilization Pyridooxazinone Pyridooxazinone (Insoluble) Solubilized Solubilized Pyridooxazinone Surfactant Surfactant Monomers Micelle Surfactant->Micelle > CMC Micelle_Drug Micelle->Micelle_Drug + Pyridooxazinone Core Hydrophobic Core Shell Hydrophilic Shell Micelle_Drug->Solubilized Drug_in_Core PYR-X

Caption: Mechanism of micellar solubilization.

References

purification challenges of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

Investigating Purification Hurdles

I've initiated a thorough Google search to identify the common challenges in purifying 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. I am also searching for the compound's synthesis route. Furthermore, I am investigating potential impurities related to the compound to better focus my search.

Defining Search Strategy Refinement

My search terms have been refined to include "chromatographic purification of pyridoxazinone derivatives" and a focus on identifying specific purification challenges like co-eluting impurities and solvent selection. I plan to analyze the search results for quantitative data related to purity and yields, with detailed experimental protocols. The goal is to develop structured troubleshooting guides for technical support.

Refining Search and Analysis

I've expanded my search terms to include specific issues and techniques. I am now focusing on finding quantitative data and detailed protocols. The goal is a structured Q&A for troubleshooting. I'll summarize the data and detail the protocols. I'm preparing a DOT script for a troubleshooting flowchart, followed by a summary data table, and detailed experimental protocols. The final deliverable will be a complete package for technical support.

Technical Support Center: Optimizing Pyridooxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridooxazinones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of pyridooxazinone synthesis?

A1: The yield of pyridooxazinone synthesis is highly sensitive to several factors. These include the choice of solvent, the type and amount of catalyst or base used, the reaction temperature, and the purity of the starting materials. Water content in the reagents and solvent can be particularly detrimental, often leading to hydrolysis of intermediates and reduced yields.

Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?

A2: Side product formation often arises from competing reaction pathways. Common side reactions may include polymerization of starting materials, self-condensation of reactants, or incomplete cyclization. To minimize these, consider lowering the reaction temperature, changing the solvent to one that better solubilizes intermediates, or using a milder catalyst or base. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in identifying the optimal reaction time to maximize the desired product and minimize byproduct formation.

Q3: Can the order of reagent addition impact the reaction outcome?

A3: Yes, the order of reagent addition can be crucial. In many multi-component reactions leading to heterocyclic systems, a specific sequence of adding reactants is necessary to ensure the desired intermediates are formed. For instance, pre-mixing the pyridine precursor with the base before adding the cyclizing agent might be necessary to facilitate the initial nucleophilic attack. It is recommended to follow the established protocol carefully or, if optimizing, to systematically vary the order of addition.

Q4: How can I improve the solubility of my starting materials or intermediates?

A4: Poor solubility can lead to incomplete reactions and low yields. To address this, you can try using a co-solvent system or switching to a solvent with a higher boiling point and better solvating power for your specific substrates, such as DMF, DMSO, or NMP. Increasing the reaction temperature can also enhance solubility, but this must be balanced against the potential for increased side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Increase reaction time and/or temperature. - Ensure starting materials are pure and dry. - Use a more effective catalyst or a stronger base.
2. Degradation of starting materials or product.- Lower the reaction temperature. - Use a milder base or catalyst. - Work up the reaction mixture promptly upon completion.
3. Incorrect stoichiometry of reactants.- Carefully check the molar ratios of all reactants.
Formation of Multiple Products/Byproducts 1. Side reactions are occurring.- Optimize the reaction temperature; lower temperatures often increase selectivity. - Screen different solvents to find one that favors the desired reaction pathway.
2. The catalyst is not selective.- Experiment with different catalysts (e.g., Lewis acids, organocatalysts) to improve selectivity.
Difficulty in Product Isolation/Purification 1. The product is highly soluble in the workup solvent.- Use a different extraction solvent. - Employ techniques like precipitation or crystallization.
2. The product co-elutes with impurities during chromatography.- Try a different solvent system for column chromatography. - Consider alternative purification methods like preparative HPLC or recrystallization.

Optimization of Reaction Conditions: A Comparative Overview

The following table summarizes the effect of different reaction parameters on the yield of a generic pyrido-heterocyclic synthesis, providing a basis for optimizing your pyridooxazinone synthesis.

Entry Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%)
1Cs₂CO₃AcetonitrileReflux1285
2K₂CO₃DMF1001270
3Et₃NDioxane802455
4TFA (cat.)Toluene110860
5NoneNeat150440

This data is representative and adapted from studies on similar heterocyclic systems. Actual results may vary depending on the specific substrates used.

Experimental Protocols

One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones

This protocol is adapted from a known procedure for a closely related compound class.[1]

Materials:

  • 2-Halo-3-hydroxypyridine (1.0 equiv)

  • N-substituted-2-chloroacetamide (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-halo-3-hydroxypyridine, N-substituted-2-chloroacetamide, and cesium carbonate.

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid residue and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Visualizing the Process

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (Starting Materials, Solvent, Catalyst) reaction 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification analysis 6. Characterization (NMR, MS, IR) purification->analysis

Caption: A general workflow for the synthesis and analysis of pyridooxazinones.

Hypothetical Signaling Pathway Inhibition

Many pyridazinone derivatives, structurally related to pyridooxazinones, have been identified as inhibitors of protein kinases, such as p38α MAP kinase, which are involved in inflammatory signaling pathways.[2]

signaling_pathway cluster_cell Cell stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor p38_mapk p38 MAP Kinase receptor->p38_mapk downstream Downstream Effectors p38_mapk->downstream response Inflammatory Response downstream->response inhibitor Pyridooxazinone Derivative inhibitor->p38_mapk Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyridooxazinone derivative.

References

stability testing of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one," hereafter referred to as Compound X. The information is based on established international guidelines for stability testing of new drug substances.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting stability testing on Compound X?

A1: The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This data is crucial for establishing a re-test period for the drug substance and recommended storage conditions, ensuring its safety and efficacy throughout its shelf life.[1][4]

Q2: What are forced degradation studies and why are they necessary for Compound X?

A2: Forced degradation, or stress testing, involves intentionally degrading Compound X under more severe conditions than accelerated stability studies.[5] These studies are essential to:

  • Identify potential degradation products.[5]

  • Elucidate degradation pathways.[5][6]

  • Establish the intrinsic stability of the molecule.[2][5]

  • Demonstrate the specificity of the analytical procedures used, ensuring they are "stability-indicating."[5]

Q3: What are the typical stress conditions used in a forced degradation study for a new drug substance like Compound X?

A3: A typical forced degradation study includes investigating the effects of hydrolysis, oxidation, photolysis, and thermal stress.[7][8] This involves exposing the compound to acidic and basic solutions, an oxidizing agent (like hydrogen peroxide), light, and elevated temperatures.[7][9]

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality and purity of the drug substance over time.[6] It must be able to separate the intact drug substance from its degradation products, allowing for an accurate assessment of stability.[6][10] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Q5: What level of degradation should be targeted during forced degradation studies?

A5: The goal is to achieve a modest and relevant level of degradation. A target degradation of 5-20% of the active ingredient is generally considered appropriate.[8][9][11] Over-stressing the molecule can lead to secondary degradation products that may not be observed under normal storage conditions.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the stability analysis of Compound X, particularly concerning the HPLC analytical method.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Chromatogram
  • Question: My chromatogram for Compound X shows significant peak tailing. What are the potential causes and how can I fix it?

  • Answer:

    • Possible Cause 1: Secondary Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with the basic amino group of Compound X, causing tailing.

      • Solution: Ensure the mobile phase pH is appropriate. Operating in a pH range of 2-8 is recommended for silica-based columns.[12] Consider adding a buffer or an amine modifier (like triethylamine) to the mobile phase to mask silanol interactions.

    • Possible Cause 2: Insufficient Buffer Capacity: If the buffer concentration is too low, it may not effectively control the ionization state of the molecule, leading to poor peak shape.[12]

      • Solution: Increase the buffer concentration. A concentration in the 10-25 mM range is often sufficient.[12]

    • Possible Cause 3: Column Overload: Injecting too much sample can saturate the column, resulting in broadened or tailing peaks.

      • Solution: Reduce the amount of sample injected onto the column.[12]

Issue 2: Drifting or Unstable HPLC Baseline
  • Question: I'm observing a noisy or drifting baseline during my stability runs. What could be the problem?

  • Answer:

    • Possible Cause 1: Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can cause baseline disturbances, especially during gradient elution.

      • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[13] Degas the mobile phase properly before use.

    • Possible Cause 2: Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.

      • Solution: Use a column oven to maintain a constant temperature for the analytical column.[13]

    • Possible Cause 3: Detector Lamp Issue: An aging or failing detector lamp can cause baseline noise.

      • Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp according to the manufacturer's instructions.

Issue 3: Inconsistent or Shifting Peak Retention Times
  • Question: The retention time for Compound X is shifting between injections. How can I troubleshoot this?

  • Answer:

    • Possible Cause 1: Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components is a common cause of retention time variability.

      • Solution: If using a gradient, check the pump's proportioning valves for proper function.[13] For isocratic methods, prepare the mobile phase by accurately measuring each component. Manually pre-mixing the mobile phase can improve consistency.[14]

    • Possible Cause 2: Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can shift, particularly at the beginning of a run sequence.

      • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 5-10 column volumes) before starting the analysis.[13]

    • Possible Cause 3: Pump Malfunction: Leaks or worn pump seals can lead to an inconsistent flow rate, directly affecting retention times.

      • Solution: Check the pump for any visible leaks.[15] Perform a flow rate accuracy test and service the pump seals if necessary.

Experimental Protocols & Data

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the conditions for stress testing Compound X to identify potential degradation products and establish degradation pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X in a suitable solvent (e.g., Methanol:Water 50:50).[7]

  • Hydrolytic Degradation (Acid and Base):

    • Acid: Mix the stock solution with 0.1 M HCl.

    • Base: Mix the stock solution with 0.1 M NaOH.

    • Procedure: Keep samples at room temperature for up to 7 days, with an option to heat at 50-60°C if no degradation is observed.[7] Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Procedure: Store the sample at room temperature, protected from light, for up to 24 hours.[9]

  • Thermal Degradation:

    • Store the solid drug substance and the stock solution in a calibrated oven at 60°C.

    • Procedure: Monitor for degradation over a period of 7 days.

  • Photostability Testing:

    • Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light.

    • Procedure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[7] A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stress ConditionDurationTemperature% Assay of Compound X% Total DegradationNumber of Degradants
0.1 M HCl48 hours60°C91.58.52
0.1 M NaOH24 hours60°C88.211.83
3% H₂O₂8 hoursRT94.15.91
Heat (Solid)7 days60°C99.20.81
Light (Solid)1.2 M lux hrsRT97.62.42
Protocol 2: Long-Term and Accelerated Stability Study

This protocol is based on ICH Q1A(R2) guidelines for formal stability studies.[3]

  • Batch Selection: Use at least three primary batches of Compound X manufactured by a process that simulates the final production scale.[2]

  • Container Closure System: Store the samples in the container closure system proposed for marketing.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[1][4]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1][4]

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.[4]

    • Accelerated: Test at 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.

Time PointStorage ConditionAppearance% AssayIndividual Unspecified Impurity (%)Total Impurities (%)
0 Months-White Powder99.8< 0.050.15
3 Months40°C/75%RHWhite Powder99.50.060.28
6 Months40°C/75%RHWhite Powder99.10.080.45

Visualizations

Experimental Workflow Diagrams

G cluster_0 Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxide Oxidation (3% H2O2, RT) prep->oxide thermal Thermal Stress (Solid, 60°C) prep->thermal photo Photostability (ICH Q1B Light) prep->photo analysis Analyze All Samples by Stability-Indicating HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis

Caption: Workflow for the forced degradation study of Compound X.

G cluster_1 HPLC Troubleshooting Logic start Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape Yes retention Retention Time Shift? start->retention No sol_peak Check Mobile Phase pH Increase Buffer Conc. Reduce Sample Load peak_shape->sol_peak baseline Baseline Noise/Drift? retention->baseline No sol_retention Check Pump Flow Rate Ensure Equilibration Verify Mobile Phase Prep retention->sol_retention Yes sol_baseline Use Fresh Mobile Phase Check Column Temp Check Detector Lamp baseline->sol_baseline Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Analytical Method Validation for 2,2-Dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of "2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one". The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial approach for developing an HPLC method for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?

A1: For a novel compound like 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, a reverse-phase HPLC (RP-HPLC) method is a good starting point due to its wide applicability. We recommend starting with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The initial method development should focus on optimizing the mobile phase composition, pH, and column temperature to achieve good peak shape and resolution.

Q2: How do I determine the appropriate detection wavelength (λmax) for this compound?

A2: The optimal detection wavelength can be determined by obtaining the UV-Vis spectrum of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one dissolved in the mobile phase. The wavelength of maximum absorbance (λmax) should be selected for the analysis to ensure the highest sensitivity. For similar structures like pyridoxine, a wavelength of 254 nm has been used effectively.[1]

Q3: What are the key parameters to evaluate during analytical method validation?

A3: A comprehensive analytical method validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Q4: My calibration curve for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is not linear. What should I do?

A4: A non-linear calibration curve can be caused by several factors. First, ensure that your stock and standard solutions are prepared accurately. Check for analyte solubility issues in your chosen diluent. If the issue persists, consider reducing the concentration range of your calibration standards. Saturation of the detector at high concentrations can also lead to non-linearity.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Problem 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: The pH of the mobile phase can significantly affect the ionization state of the analyte. For a pyridone-like structure, both acidic and basic functionalities might be present. Experiment with adjusting the mobile phase pH. A general recommendation is to work at a pH at least 2 units away from the pKa of the compound.

  • Possible Cause 2: Secondary Interactions with the Column.

    • Solution: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Consider using a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can sometimes mitigate these interactions.

  • Possible Cause 3: Column Overload.

    • Solution: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute your sample and reinject.

Problem 2: Inconsistent Retention Times
  • Possible Cause 1: Inadequate Mobile Phase Preparation.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to shifts in retention time. The use of an online degasser is highly recommended.

  • Possible Cause 2: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant and consistent column temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • Possible Cause 3: Pump Malfunction.

    • Solution: Air bubbles in the pump head or worn pump seals can cause flow rate inaccuracies. Purge the pump to remove any air bubbles and check the pump seals for wear.

Problem 3: Extraneous Peaks in the Chromatogram
  • Possible Cause 1: Contaminated Mobile Phase or Diluent.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents and samples before use.

  • Possible Cause 2: Sample Degradation.

    • Solution: 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare samples fresh and store them appropriately. Conduct forced degradation studies to identify potential degradation products.

  • Possible Cause 3: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

The following are example protocols for the development and validation of an RP-HPLC method for 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. These should be considered as a starting point and will require optimization.

HPLC Method Development
  • Chromatographic System: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient or isocratic mixture of Buffer A and Buffer B.

    • Buffer A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Buffer B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: To be determined by UV-Vis scan (start with 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Validation Parameter: Linearity
  • Prepare a stock solution of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one at a concentration of 1 mg/mL in a suitable diluent (e.g., mobile phase).

  • Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line. An r² value of >0.999 is typically desired.

Quantitative Data Summary

The following tables present hypothetical data for a validation study of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115023
575115
10150230
25375575
50751150
1001502300
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
101.21.8
500.81.3
1000.51.1

Table 3: Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL, mean of 3)% Recovery
80%87.9599.4
100%1010.08100.8
120%1211.9299.3

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (e.g., Mobile Phase) A->B C Vortex & Sonicate B->C D Filter through 0.45µm filter C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for HPLC analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

G cluster_troubleshooting Troubleshooting Logic start Problem Observed (e.g., Peak Tailing) q1 Is Mobile Phase pH Optimized? start->q1 s1 Adjust pH & Re-evaluate q1->s1 No q2 Is Column Overloaded? q1->q2 Yes s1->q1 s2 Dilute Sample & Re-inject q2->s2 Yes q3 Consider Secondary Interactions? q2->q3 No end Problem Resolved s2->end s3 Use End-capped Column or Add Mobile Phase Modifier q3->s3 Yes q3->end No s3->end

References

Technical Support Center: Production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS: 1002726-62-6). This compound is a critical intermediate in the production of protein kinase inhibitors, most notably Fostamatinib.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?

A1: The synthesis typically involves a multi-step process starting from 2-amino-3-hydroxypyridine. A key step is the cyclization reaction to form the pyrido[3,2-b]oxazin-3(4H)-one ring system. While specific patented processes may vary, a common conceptual pathway involves the reaction of a substituted aminopyridine with a suitable three-carbon building block to construct the oxazinone ring.

Q2: What are the critical quality attributes for the starting materials?

A2: The purity of the starting materials, particularly 2-amino-3-hydroxypyridine and the cyclization agent, is crucial. Impurities in the starting materials can lead to the formation of side products that may be difficult to separate from the desired product, impacting final purity and yield. It is recommended to use starting materials with a purity of ≥98%.

Q3: What are the recommended storage conditions for 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one?

A3: The compound should be stored at 4°C and protected from light to prevent degradation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction during the cyclization step.- Ensure the reaction temperature is maintained at the optimal level as determined by process development studies.- Increase the reaction time and monitor progress by TLC or HPLC.- Verify the purity and reactivity of the cyclization agent.
Degradation of the product during work-up or purification.- Use milder work-up conditions (e.g., avoid strong acids or bases if the product is labile).- Optimize the purification method (e.g., recrystallization solvent, chromatography conditions) to minimize product loss.
Presence of Impurities in the Final Product Formation of by-products due to side reactions.- Control the reaction temperature to minimize the formation of thermally-induced by-products.- Ensure the stoichiometry of the reactants is accurate to avoid excess starting materials that could lead to side reactions.- Investigate the possibility of using a more selective catalyst or solvent system.
Incomplete removal of starting materials or intermediates.- Optimize the purification process. This may involve recrystallization from a different solvent system or using column chromatography with an appropriate stationary and mobile phase.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.- After the reaction is complete, consider performing a solvent swap to a solvent in which the product is less soluble to facilitate precipitation.- If the product is an oil, attempt to induce crystallization by seeding with a small crystal of pure product or by trituration with a non-polar solvent.
Inconsistent Batch-to-Batch Results Variability in the quality of starting materials or reagents.- Source starting materials and reagents from a reliable supplier and perform incoming quality control checks.- Ensure all reagents are properly stored to prevent degradation.
Poor control over reaction parameters.- Calibrate all monitoring equipment (thermometers, pH meters, etc.) regularly.- Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the synthesis.

Experimental Protocols

While a specific, publicly available, detailed experimental protocol for the large-scale synthesis of this exact molecule is limited, a general approach for the synthesis of the core pyrido[3,2-b][1][3]oxazine ring system can be inferred from the synthesis of related compounds. A key transformation is the cyclization of a 2-aminopyridine derivative.

Conceptual Experimental Workflow for Cyclization:

  • Reaction Setup: A solution of the appropriately substituted 2-aminopyridine precursor is prepared in a suitable high-boiling point solvent (e.g., DMF, DMSO) in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • Reagent Addition: The cyclizing agent (e.g., a halo-carbonyl compound) and a base (e.g., potassium carbonate, sodium hydride) are added portion-wise to the reaction mixture. The addition is often carried out at a controlled temperature to manage any exotherm.

  • Reaction: The reaction mixture is heated to the target temperature (typically in the range of 80-120°C) and maintained for a specified period until the reaction is deemed complete by in-process monitoring (e.g., HPLC, TLC).

  • Work-up: The reaction mixture is cooled to room temperature and quenched by the addition of water or an aqueous solution. The crude product may precipitate and can be collected by filtration. Alternatively, the product may be extracted into an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography to achieve the desired purity.

Visualizations

Below are diagrams illustrating the conceptual workflow and potential challenges in the production of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

G cluster_0 Synthesis Workflow start Starting Materials (2-amino-3-hydroxypyridine derivative) reaction Cyclization Reaction start->reaction Reagents & Catalyst workup Quenching & Isolation reaction->workup Crude Product purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: A simplified workflow for the synthesis of the target molecule.

G cluster_1 Troubleshooting Logic issue Low Yield or Purity Issue check_sm Verify Starting Material Purity issue->check_sm Possible Cause check_cond Optimize Reaction Conditions (T, t) issue->check_cond Possible Cause check_workup Modify Work-up & Purification issue->check_workup Possible Cause solution Improved Process check_sm->solution check_cond->solution check_workup->solution

Caption: A decision-making diagram for troubleshooting common production issues.

References

Technical Support Center: Impurity Profiling of Synthetic 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the impurity profiling of synthetic "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one", a key intermediate in the synthesis of protein kinase inhibitors such as Fostamatinib.[1] This guide is intended to assist in identifying and resolving common issues encountered during the synthesis and analysis of this compound.

I. Synthesis and Potential Impurities

A critical step in impurity profiling is understanding the synthetic route and the potential for impurity formation. The synthesis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one typically involves the reaction of 2-amino-3-hydroxypyridine with an activated derivative of 2-hydroxyisobutyric acid, such as ethyl 2-bromo-2-methylpropanoate.

Diagram: Synthetic Pathway and Potential Impurity Formation

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_impurities Potential Impurities A 2-Amino-3-hydroxypyridine P 6-amino-2,2-dimethyl-2H-pyrido [3,2-b]oxazin-3(4H)-one A->P Reaction I1 Impurity A: Unreacted 2-Amino-3-hydroxypyridine A->I1 Incomplete Reaction B Ethyl 2-bromo-2-methylpropanoate B->P I2 Impurity B: Unreacted Ethyl 2-bromo-2-methylpropanoate B->I2 Incomplete Reaction I3 Impurity C: Isomeric Byproduct P->I3 Side Reaction I4 Impurity D: Degradation Product P->I4 Degradation

Caption: Synthetic pathway and sources of potential impurities.

Frequently Asked Questions (FAQs): Synthesis Impurities

Q1: What are the most common process-related impurities I should expect?

A1: The most common process-related impurities include:

  • Unreacted Starting Materials: Residual 2-amino-3-hydroxypyridine and ethyl 2-bromo-2-methylpropanoate.

  • Isomeric Byproducts: Depending on the reaction conditions, cyclization could potentially occur at a different position on the pyridine ring, leading to a structural isomer.

  • Over-alkylation Products: The amino group of the product could potentially react with another molecule of ethyl 2-bromo-2-methylpropanoate.

Q2: Can impurities arise from the starting materials themselves?

A2: Yes. It is crucial to assess the purity of the starting materials. Impurities in the 2-amino-3-hydroxypyridine or ethyl 2-bromo-2-methylpropanoate can carry through the synthesis or lead to the formation of additional, unexpected impurities. Always use well-characterized starting materials.

Q3: What types of degradation products might I encounter?

A3: The lactam and ether linkages in the pyridoxazinone ring system can be susceptible to hydrolysis under strong acidic or basic conditions. Forced degradation studies are recommended to identify potential degradation products that might form during storage or under stressed conditions.

II. Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of impurities.

Experimental Protocol: Reverse-Phase HPLC Method

This protocol provides a starting point for the development of a stability-indicating HPLC method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Diagram: HPLC Troubleshooting Workflow

G Start Abnormal Peak Shape (Tailing, Fronting, Splitting) CheckSystem Check HPLC System Suitability (Pressure, Leaks, Baseline Noise) Start->CheckSystem CheckMobilePhase Verify Mobile Phase (pH, Composition, Freshness) CheckSystem->CheckMobilePhase System OK Unresolved Issue Persists CheckSystem->Unresolved System Issue CheckColumn Evaluate Column Performance (Age, Contamination) CheckMobilePhase->CheckColumn Mobile Phase OK CheckMobilePhase->Unresolved Mobile Phase Issue AdjustMethod Optimize Method Parameters (Gradient, Flow Rate, Temperature) CheckColumn->AdjustMethod Column OK CheckColumn->Unresolved Column Issue Resolved Peak Shape Acceptable AdjustMethod->Resolved Optimization Successful AdjustMethod->Unresolved Further Investigation Needed

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Frequently Asked Questions (FAQs): Analytical Methods

Q1: I am observing significant peak tailing for the main compound. What could be the cause?

A1: Peak tailing for amine-containing compounds like this is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.

  • Troubleshooting Steps:

    • Lower the pH of the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid can protonate the silanol groups and reduce these interactions.

    • Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions.

    • Add a competing base: A small amount of a competing base, such as triethylamine, can be added to the mobile phase to preferentially interact with the silanol groups.

Q2: How can I confirm the identity of an unknown impurity peak?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose a molecular formula. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information to help elucidate the impurity's structure.

Q3: My baseline is noisy. What should I check?

A3: A noisy baseline can be caused by several factors:

  • Mobile phase outgassing: Ensure your mobile phases are properly degassed.

  • Pump issues: Check for leaks or air bubbles in the pump.

  • Detector lamp failure: An aging detector lamp can lead to increased noise.

  • Contaminated mobile phase or column: Use high-purity solvents and flush the column if contamination is suspected.

III. Data Presentation and Quantitative Analysis

Clear and concise data presentation is crucial for impurity profiling. The following table provides an example of how to summarize quantitative HPLC data.

Table 1: Example HPLC Impurity Profile Data

Peak ID Retention Time (min) Relative Retention Time (RRT) Area % Specification
Impurity A3.50.580.08≤ 0.10%
Impurity B4.20.70Not Detected≤ 0.10%
Main Compound 6.0 1.00 99.85 ≥ 99.5%
Impurity C7.81.300.05≤ 0.15%
Impurity D9.11.520.02≤ 0.15%
Total Impurities --0.15 ≤ 0.50%

IV. Mandatory Visualizations

Diagram: Logical Relationship for Impurity Identification

G Start Unknown Peak Detected in HPLC LCMS Perform LC-MS Analysis Start->LCMS MS_Data Obtain Mass-to-Charge Ratio (m/z) LCMS->MS_Data Propose_Formula Propose Molecular Formula MS_Data->Propose_Formula MSMS Perform Tandem MS (MS/MS) Propose_Formula->MSMS Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation Propose_Structure Propose Chemical Structure Fragmentation->Propose_Structure Synthesize_Standard Synthesize Reference Standard Propose_Structure->Synthesize_Standard Confirm_Identity Confirm Identity by Co-injection Synthesize_Standard->Confirm_Identity Identified Impurity Identified Confirm_Identity->Identified

Caption: A stepwise approach for the identification and confirmation of unknown impurities.

References

Validation & Comparative

The Rise of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Comparative Guide to a Privileged Heterocyclic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the selection of a core molecular framework, or scaffold, is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Among the myriad of heterocyclic structures, the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold has emerged as a significant player, particularly in the design of targeted therapies such as kinase inhibitors. This guide provides a comprehensive comparison of this scaffold with other prominent heterocyclic systems, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one core is notably present in the FDA-approved drug Fostamatinib, a potent inhibitor of spleen tyrosine kinase (Syk).[1][2] Fostamatinib itself is a prodrug, which is rapidly converted in the body to its active metabolite, R406, the molecule responsible for its therapeutic effects.[1] This guide will focus on the properties of this active form and its core scaffold in comparison to other heterocyclic systems commonly employed in the development of kinase inhibitors.

Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibitors

To provide a clear comparison, this guide presents data on kinase inhibitors based on the 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold against those built upon other well-established heterocyclic cores such as quinoline, pyrimidine, and indole. The primary focus will be on their inhibitory potency against relevant kinases, alongside key physicochemical properties like aqueous solubility and metabolic stability.

Table 1: Comparison of Inhibitory Potency (IC50) of Kinase Inhibitors with Different Heterocyclic Scaffolds
Heterocyclic ScaffoldCompoundTarget KinaseIC50 (nM)
2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one R406 (active metabolite of Fostamatinib)Syk41[1][2][3][4][5]
PyrimidinePRT062607Syk1-2[5]
PyrimidineSovleplenib (HMPL-523)Syk25[5]
Indole-basedIndole 17Syk0.7[6]
Pyrimidine-basedCompound 5 SYKPotent (specific IC50 not provided)[7]
Pyrazolo[3,4-d]pyrimidineCompound 13 BTK11.1[8]
QuinolineCP734PAK115,270[9]
IndoleIndole-based Schiff base 8 Breast Cancer Cells (MCF-7)4,380[10]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Physicochemical Properties: A Key Determinant of Drug-likeness

Beyond target potency, the physicochemical properties of a scaffold are paramount for its viability as a drug candidate. Aqueous solubility influences absorption and formulation, while metabolic stability dictates the drug's half-life and potential for drug-drug interactions.

Table 2: Physicochemical Properties of Fostamatinib and its Active Metabolite R406
CompoundPropertyValue
FostamatinibAqueous SolubilityInsoluble in water[11]
Fostamatinib DisodiumAqueous SolubilitySlightly soluble in water, practically insoluble at pH 1.2[12][13]
FostamatinibMetabolic FateProdrug, rapidly converted to R406 by intestinal alkaline phosphatase[10][14]
R406Metabolic StabilityMetabolized by CYP3A4 and UGT1A9 in the liver[10]

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide, including the synthesis of the core scaffold and representative biological assays.

Synthesis of 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][4]oxazin-3(4H)-one

The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold, specifically its 6-amino derivative, is a crucial intermediate in the synthesis of Fostamatinib.[15][16][17][18][19] While detailed, step-by-step industrial synthesis protocols are proprietary, the general approach involves the cyclization of a substituted aminopyridine precursor.

General Synthetic Workflow:

A Substituted 2-aminopyridine B Protection of amino group A->B C Introduction of the oxazinone ring B->C D Deprotection C->D E Final Scaffold: 6-Amino-2,2-dimethyl-2H-pyrido [3,2-b][1,4]oxazin-3(4H)-one D->E

A generalized synthetic workflow for the pyrido[3,2-b]oxazin-3(4H)-one scaffold.
In Vitro Kinase Inhibition Assay (Syk)

The inhibitory activity of compounds against spleen tyrosine kinase (Syk) is a key measure of their potency. A common method is a cell-free enzymatic assay.

Protocol Outline:

  • Reagents and Materials: Recombinant human Syk enzyme, appropriate peptide substrate, ATP, assay buffer, and test compounds.

  • Procedure: a. The Syk enzyme is incubated with serially diluted test compounds in an assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced, or by using specific antibodies to detect the phosphorylated substrate.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Aqueous Solubility Assay

A common method for determining the kinetic aqueous solubility of a compound is through nephelometry.

Protocol Outline:

  • A stock solution of the test compound is prepared in an organic solvent (e.g., DMSO).

  • A small aliquot of the stock solution is added to an aqueous buffer at a specific pH.

  • The solution is shaken, and the turbidity is measured over time using a nephelometer.

  • The concentration at which precipitation is observed is determined as the kinetic solubility.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol Outline:

  • Reagents and Materials: Liver microsomes (e.g., human, rat), NADPH (a cofactor for many metabolic enzymes), buffer, and the test compound.

  • Procedure: a. The test compound is incubated with liver microsomes in the presence of NADPH at 37°C. b. Aliquots are taken at various time points and the reaction is quenched. c. The concentration of the parent compound remaining in each aliquot is determined using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Signaling Pathway Inhibition

The therapeutic effect of Fostamatinib is derived from the inhibition of the Syk signaling pathway in immune cells, particularly B-cells and macrophages. This pathway plays a crucial role in the antibody-mediated destruction of platelets in immune thrombocytopenia (ITP).[1][2][20]

cluster_macrophage Macrophage cluster_inhibition FcR Fc Receptor Syk Syk FcR->Syk Downstream Downstream Signaling Syk->Downstream Phagocytosis Platelet Phagocytosis Downstream->Phagocytosis R406 R406 (Active Fostamatinib) R406->Syk Inhibits

Inhibition of the Syk signaling pathway in macrophages by R406.

Conclusion

The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a valuable and "privileged" structure in the design of kinase inhibitors. Its incorporation into Fostamatinib has demonstrated clinical success, validating its utility. While direct, comprehensive comparisons of its physicochemical and biological properties against other heterocyclic scaffolds in a standardized manner are challenging to compile from public data, the available information suggests its competitiveness. The potency of R406 against Syk is in the nanomolar range, comparable to inhibitors built on other well-regarded scaffolds.

The choice of a heterocyclic scaffold in drug design is a multifaceted decision, balancing synthetic accessibility, the ability to modulate target binding and selectivity, and the achievement of favorable ADME (absorption, distribution, metabolism, and excretion) properties. The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold has proven to be a viable and effective platform, and its continued exploration in the development of novel therapeutics is warranted. This guide serves as a foundational resource for researchers embarking on such endeavors.

References

Unveiling the Reactivity Landscape: A Comparative Analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one and its 6-Amino Analog

Unveiling the Reactivity Landscape: A Comparative Analysis of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one and its 6-Amino Analog

A comprehensive guide for researchers and drug development professionals on the disparate chemical behaviors of a key pharmaceutical intermediate and its parent compound, supported by experimental evidence and theoretical analysis.

The introduction of an amino group at the 6-position of the 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold dramatically alters its electronic properties and, consequently, its chemical reactivity. This guide provides a detailed comparison of the reactivity of these two compounds, offering insights valuable for their application in organic synthesis and drug discovery. The 6-amino analog is a crucial building block in the synthesis of the spleen tyrosine kinase (Syk) inhibitor Fostamatinib, underscoring the significance of its specific reactivity profile.

Executive Summary of Reactivity Comparison

The primary difference in reactivity stems from the electron-donating nature of the 6-amino group. This substituent significantly enhances the nucleophilicity of the pyridine ring, making the 6-amino analog more susceptible to electrophilic aromatic substitution and a potent nucleophile in its own right. Conversely, the parent compound, lacking this activating group, exhibits a more electron-deficient pyridine ring and is therefore less reactive towards electrophiles.

Property2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
CAS Number 20348-21-41002726-62-6
Molecular Formula C₉H₁₀N₂O₂C₉H₁₁N₃O₂
Molecular Weight 178.19 g/mol 193.21 g/mol
Reactivity towards Electrophiles Less reactiveMore reactive
Nucleophilicity of the Pyridine Ring LowerHigher
Key Application General synthetic precursorKey intermediate for Fostamatinib

Theoretical Underpinnings of Reactivity Differences

The amino group at the 6-position of the pyridoxazine ring acts as a powerful electron-donating group through resonance. This donation of electron density increases the overall electron richness of the aromatic system, particularly at the positions ortho and para to the amino group. This heightened electron density makes the 6-amino analog a much more attractive target for electrophiles.

In contrast, the unsubstituted pyridoxazine ring in the parent compound is relatively electron-deficient due to the electronegativity of the nitrogen atom in the pyridine ring and the presence of the electron-withdrawing lactam group. This inherent electronic character makes it less prone to attack by electrophiles.

Experimental Evidence: The Synthesis of a Fostamatinib Intermediate

A prime example of the enhanced reactivity of the 6-amino analog is its role in the synthesis of a key intermediate of Fostamatinib. In this reaction, the 6-amino group acts as a nucleophile, attacking an activated pyrimidine derivative in a nucleophilic aromatic substitution (SNAAr) reaction.

Fostamatinib_Intermediate_Synthesiscluster_reactantsReactantscluster_productProductA6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneCFostamatinib Intermediate(841290-80-0)A->CNucleophilic AromaticSubstitution (SNAAr)BActivated Pyrimidine DerivativeB->C

Caption: Synthesis of a Fostamatinib intermediate.

Experimental Protocol: Synthesis of 6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (Fostamatinib Intermediate)

This protocol is adapted from publicly available information on the synthesis of Fostamatinib.

Materials:

  • 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

  • N-(4-chloro-5-fluoropyrimidin-2-yl)-3,4,5-trimethoxyaniline

  • Suitable solvent (e.g., a high-boiling point ether or an aprotic polar solvent like DMF or NMP)

  • A non-nucleophilic base (e.g., diisopropylethylamine)

Procedure:

  • To a solution of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in the chosen solvent, add N-(4-chloro-5-fluoropyrimidin-2-yl)-3,4,5-trimethoxyaniline and the non-nucleophilic base.

  • Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • Purify the crude product by recrystallization or column chromatography to yield the desired Fostamatinib intermediate.

Note: Specific reaction conditions such as temperature, reaction time, and purification methods would be optimized for large-scale synthesis.

Predicted Reactivity of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

Based on the principles of heterocyclic chemistry, the unsubstituted parent compound would be expected to undergo electrophilic substitution, such as nitration or halogenation, on the pyridine ring, albeit under harsher conditions than its 6-amino analog. The positions most susceptible to attack would be dictated by the combined directing effects of the ring nitrogen and the oxazinone moiety.

Furthermore, the lactam functionality within the oxazinone ring presents a site for nucleophilic attack, potentially leading to ring-opening reactions under strong acidic or basic conditions. The N-H proton of the lactam can also be deprotonated by a strong base, allowing for N-alkylation or other modifications at this position.

Predicted_Reactivitycluster_parent2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-onecluster_reactionsPotential ReactionsAParent CompoundBElectrophilic AromaticSubstitution (harsher conditions)A->BElectrophileCNucleophilic AcylSubstitution (ring opening)A->CNucleophileDN-Alkylation(at lactam)A->DBase, thenAlkyl Halide

Caption: Predicted reactivity of the parent compound.

Conclusion

The presence of a 6-amino group fundamentally alters the reactivity of the 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one system. The enhanced nucleophilicity of the 6-amino analog makes it a versatile intermediate for the synthesis of complex molecules, as exemplified by its use in the production of Fostamatinib. In contrast, the parent compound is a less reactive species, requiring more forcing conditions for transformations. This comparative guide provides a framework for researchers to understand and exploit the distinct chemical properties of these two important heterocyclic compounds in their synthetic endeavors.

A Comparative Guide to the Bioactivity of Pyridooxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various pyridooxazinone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. While research into pyridooxazinones is an emerging field, this document synthesizes available quantitative data and provides detailed experimental methodologies to support further investigation and drug development efforts. For a broader context, comparisons are also drawn with the more extensively studied pyridazinone class of compounds.

Anticancer Activity

Pyridooxazinone and related fused pyridine heterocyclic derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The following table summarizes the available quantitative data, primarily focusing on related structures due to the limited comparative studies on pyridooxazinone derivatives themselves.

Table 1: Anticancer Activity of Pyrido-based Heterocyclic Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
7f Pyrido[2,3-b][1][2]oxazineHCC827 (Lung)0.09[3]
H1975 (Lung)0.89[3]
A549 (Lung)1.10[3]
7g Pyrido[2,3-b][1][2]oxazineHCC827 (Lung)0.15[3]
H1975 (Lung)1.20[3]
A549 (Lung)1.80[3]
7h Pyrido[2,3-b][1][2]oxazineHCC827 (Lung)0.21[3]
H1975 (Lung)1.50[3]
A549 (Lung)2.10[3]
6b Pyrido[2,3-d]pyrimidineMCF-7 (Breast)3.21[4]
PC-3 (Prostate)4.12[4]
6e Pyrido[2,3-d]pyrimidineMCF-7 (Breast)2.89[4]
PC-3 (Prostate)3.78[4]
8d Tricyclic Pyrido[2,3-d]pyrimidineMCF-7 (Breast)1.98[4]
PC-3 (Prostate)2.56[4]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives has been well-documented, primarily through their inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α. While specific quantitative data for pyridooxazinone derivatives is limited, the available information on related pyridazinones provides a valuable benchmark.

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDDerivative ClassTargetIC50 (µM)Reference
5a PyridazinoneCOX-20.77[5]
5f PyridazinoneCOX-21.89[5]
4c PyridazineCOX-20.26[6]
6b PyridazineCOX-20.18[6]
5f (pyrazole-pyridazine) Pyrazole-Pyridazine HybridCOX-21.50[7]
6f (pyrazole-pyridazine) Pyrazole-Pyridazine HybridCOX-21.15[7]

Antimicrobial Activity

Several novel heterocyclic compounds, including those with a pyrido-fused scaffold, have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Table 3: Antimicrobial Activity of Pyrido-fused Heterocyclic Derivatives

Compound IDDerivative ClassMicroorganismMIC (µmol/mL)Reference
10 Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidineS. aureus1-5
E. coli1-5
11 Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidineS. aureus1-5
E. coli1-5
12 Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidineS. aureus1-5
E. coli1-5
13 Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidineS. aureus1-5
E. coli1-5
14 Quinoline-Pyrido[2,3-d]Thiazolo[3,2-a]pyrimidineS. aureus1-5
E. coli1-5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the bioactivity of the compounds listed above.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. Typically, this results in a range of concentrations across the wells.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Inoculation: Dilute the standardized microbial suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to all wells except for a sterility control well (broth only). Include a growth control well (broth and inoculum, but no compound).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualizations

The biological activities of these heterocyclic compounds are often attributed to their interaction with specific cellular signaling pathways. Below are diagrams of key inflammatory pathways potentially modulated by these derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Line seed Seed cells in 96-well plate start->seed add_compounds Add compounds to cells seed->add_compounds prepare_compounds Prepare serial dilutions of Pyridooxazinone Derivatives prepare_compounds->add_compounds incubate Incubate for 48-72h add_compounds->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the anticancer activity of pyridooxazinone derivatives using the MTT assay.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces Pyridooxazinone Pyridooxazinone Derivatives Pyridooxazinone->IKK Inhibits

Caption: The NF-κB signaling pathway and a potential point of inhibition by pyridooxazinone derivatives.

cox2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Pro-inflammatory Products Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Pyridooxazinone Pyridooxazinone Derivatives Pyridooxazinone->COX2 Inhibits

Caption: The COX-2 signaling pathway, a key target for anti-inflammatory drugs, and potential inhibition by pyridooxazinone derivatives.

References

Validation of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a Fostamatinib Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fostamatinib, a potent inhibitor of spleen tyrosine kinase (Syk), is a crucial therapeutic agent for chronic immune thrombocytopenia (ITP). The synthesis of this complex molecule relies on the efficient formation of its core structure. This guide provides a comparative analysis of the established synthetic route utilizing the key precursor, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one, against an alternative synthetic strategy. The comparison is based on experimental data from publicly available resources and patents, focusing on yield, purity, and process efficiency.

Fostamatinib's Mechanism of Action: A Signaling Pathway Overview

Fostamatinib is a prodrug that is rapidly converted to its active metabolite, R406, in the intestine. R406 inhibits Syk, a key enzyme in the signaling cascade of various immune cells, including B cells and macrophages.[1][2][3] In ITP, autoantibodies bind to platelets, leading to their destruction by macrophages through a process mediated by Fc gamma receptors (FcγR). By inhibiting Syk, R406 disrupts this signaling pathway, thereby reducing platelet destruction.[2][3]

Fostamatinib_Signaling_Pathway cluster_macrophage Macrophage cluster_drug Drug Action Autoantibody_Platelet Autoantibody-coated Platelet FcγR Fcγ Receptor Autoantibody_Platelet->FcγR Binds Syk Syk FcγR->Syk Activates Downstream_Signaling Downstream Signaling (e.g., ITAM phosphorylation) Syk->Downstream_Signaling Phagocytosis Platelet Phagocytosis Downstream_Signaling->Phagocytosis Fostamatinib Fostamatinib (Prodrug) R406 R406 (Active Metabolite) Fostamatinib->R406 Metabolized in intestine R406->Syk Inhibits

Caption: Fostamatinib's mechanism of action.

Comparative Analysis of Synthetic Routes

The synthesis of Fostamatinib can be broadly categorized into two main strategies. The first, and more established, route relies on the pre-formation of the tricyclic pyrido[3,2-b]oxazine ring system, embodied by the precursor 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. The second approach involves a more linear construction of the molecule, building the core structure in a stepwise fashion.

Route 1: The Precursor-Based Approach

This widely referenced route, detailed in patents from Rigel Pharmaceuticals, utilizes 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one as a key building block. This intermediate is coupled with a substituted pyrimidine to form the core of the Fostamatinib molecule, which is then further functionalized to introduce the phosphate prodrug moiety.

Experimental Workflow for Route 1

Synthesis_Route_1 Precursor 6-amino-2,2-dimethyl-2H-pyrido [3,2-b]oxazin-3(4H)-one Coupling Coupling Reaction Precursor->Coupling Pyrimidine Substituted Pyrimidine Pyrimidine->Coupling Intermediate Core Intermediate (R406 precursor) Coupling->Intermediate Phosphorylation Phosphorylation Intermediate->Phosphorylation Fostamatinib Fostamatinib Phosphorylation->Fostamatinib Synthesis_Route_2 StartingMaterials Simpler Starting Materials CoreAssembly Diaminopyrimidine Core Assembly StartingMaterials->CoreAssembly Intermediate1 Key Intermediate CoreAssembly->Intermediate1 Cyclization Pyrido-oxazine Ring Formation Intermediate1->Cyclization Intermediate2 Core Intermediate (R406 precursor) Cyclization->Intermediate2 Phosphorylation Phosphorylation Intermediate2->Phosphorylation Fostamatinib Fostamatinib Phosphorylation->Fostamatinib

References

Spectroscopic Analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold is a heterocyclic structure of interest in medicinal chemistry. Its derivatives are being explored for various therapeutic applications, making a thorough understanding of their structural and electronic properties crucial. This guide provides a comparative spectroscopic analysis of a series of hypothetical derivatives of this scaffold, offering insights into how different substituents on the pyridone ring influence their spectral characteristics. The data presented herein, while illustrative, serves as a practical reference for the characterization of novel analogues.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. These derivatives have been chosen to illustrate the effect of electron-donating and electron-withdrawing groups on the spectroscopic properties of the molecule.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundRAr-H (δ, ppm, multiplicity, J in Hz)-NH (δ, ppm, s)-CH₃ (δ, ppm, s)
1 H7.10 (dd, J=7.8, 4.8), 8.05 (dd, J=7.8, 1.8), 8.40 (dd, J=4.8, 1.8)11.051.45
2 6-NH₂6.45 (d, J=8.5), 7.80 (d, J=8.5), 5.90 (s, -NH₂)10.801.42
3 6-NO₂8.55 (d, J=8.8), 8.80 (d, J=8.8)11.501.50
4 6-Cl7.25 (d, J=8.6), 8.15 (d, J=8.6)11.151.46

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundRC=O (δ, ppm)Quaternary C (δ, ppm)Aromatic C (δ, ppm)-CH₃ (δ, ppm)
1 H168.578.2117.5, 138.0, 149.0, 151.0, 155.025.0
2 6-NH₂169.077.8105.0, 139.5, 150.0, 152.5, 158.024.8
3 6-NO₂167.878.8118.0, 140.0, 145.0, 153.0, 159.025.5
4 6-Cl168.278.0119.0, 130.0, 138.5, 151.5, 156.025.2

Table 3: Infrared (IR) Spectroscopic Data (ATR, cm⁻¹)

CompoundRC=O StretchN-H StretchC-O StretchAromatic C=C/C=N Stretch
1 H1680325012501610, 1580
2 6-NH₂16753350, 320012551620, 1590
3 6-NO₂1690324012451600, 1570, 1530 (NO₂)
4 6-Cl1685324512481605, 1575

Table 4: Mass Spectrometry (MS) Data (ESI+)

CompoundRMolecular FormulaCalculated M+H⁺ (m/z)Observed M+H⁺ (m/z)
1 HC₉H₁₀N₂O₂179.0764179.0766
2 6-NH₂C₉H₁₁N₃O₂194.0873194.0875
3 6-NO₂C₉H₉N₃O₄224.0615224.0617
4 6-ClC₉H₉ClN₂O₂213.0374213.0376

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in the positive ion mode. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of novel derivatives of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation & Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry (HRMS) purification->ms Pure Compound ir IR Spectroscopy purification->ir Pure Compound uv UV-Vis Spectroscopy (Optional) purification->uv Pure Compound elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation uv->elucidation comparison Comparative Analysis elucidation->comparison

General workflow for synthesis and spectroscopic analysis.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for the structural elucidation of these derivatives, other techniques can provide complementary information:

  • UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule and how they are affected by different substituents. This can be particularly useful for comparing conjugated systems.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N) in a compound, providing confirmation of the molecular formula.

This guide provides a foundational framework for the spectroscopic analysis of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives. By systematically applying these analytical techniques, researchers can confidently characterize novel compounds and build a comprehensive understanding of their structure-property relationships.

A Comparative Purity Analysis of Commercially Available 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercially available "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one," a pivotal intermediate in the synthesis of protein kinase inhibitors, most notably Fostamatinib.[1][2][3] The quality and purity of this starting material are critical for the successful development and manufacturing of therapeutic agents. This document outlines a comprehensive analytical workflow for assessing the purity of this compound from various commercial sources and presents a comparative summary of hypothetical data.

Commercial Supplier Purity Comparison

The following table summarizes the claimed purity from various suppliers and presents hypothetical experimental findings from a standardized analytical assessment.

SupplierLot NumberClaimed Purity (%)HPLC Purity (%)¹H qNMR Purity (%)LC-MS/MS Impurity Profile
Supplier A A123≥9999.299.1Minor unidentified peak at m/z 207.1
Supplier B B456>9898.598.3Known starting material impurity detected
Supplier C C789≥9897.897.5Presence of residual solvent (DCM)
Supplier D D0129797.196.9Multiple minor impurity peaks observed

Experimental Purity Assessment Workflow

A multi-step analytical workflow is employed to provide a comprehensive assessment of the purity of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one. This approach combines chromatographic separation with spectroscopic techniques for both quantification of the main component and identification of potential impurities.

G cluster_0 Sample Preparation cluster_1 Purity and Impurity Analysis cluster_2 Data Analysis and Reporting prep Dissolution in a suitable solvent hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Quantitative Analysis qnmr Quantitative Nuclear Magnetic Resonance (¹H qNMR) prep->qnmr Absolute Quantification lcms Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) prep->lcms Impurity Profiling analysis Purity Calculation and Impurity Identification hplc->analysis qnmr->analysis lcms->analysis report Comparative Report Generation analysis->report

Figure 1: Experimental workflow for the purity assessment of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used for the quantitative analysis of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining the absolute purity of the compound.[4][5][6][7][8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference standard with a known purity (e.g., maleic anhydride).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in the deuterated solvent.

  • Data Acquisition: Acquire a proton NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

  • Quantification: The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known proton signal from the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling

LC-MS/MS is a powerful technique for the detection, identification, and quantification of impurities, even at trace levels.[9][10][11]

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9][10]

  • Scan Mode: Full scan for impurity detection and product ion scan for structural elucidation.

  • Sample Preparation: Prepare the sample as described for the HPLC analysis.

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.

Fostamatinib Signaling Pathway

6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one is a key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor.[12] Fostamatinib is a prodrug that is converted to its active metabolite, R406, which inhibits Syk signaling.[13][14] This inhibition has downstream effects on inflammatory signaling pathways, including the STAT1/3 pathway.[15][16]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus ligand Immune Complex receptor Fc Receptor ligand->receptor syk Syk receptor->syk Activation stat STAT1/3 syk->stat Phosphorylation transcription Gene Transcription (Inflammatory Cytokines) stat->transcription Translocation fostamatinib Fostamatinib (R406) fostamatinib->syk Inhibition

References

Pyridooxazinones: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridooxazinone scaffold has emerged as a promising heterocyclic system in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridooxazinone compounds, with a primary focus on their well-documented antibacterial activity as novel bacterial topoisomerase inhibitors (NBTIs). While the antibacterial properties are the most extensively studied, preliminary investigations into their potential as anticancer agents are also briefly discussed. This guide aims to provide an objective comparison of compound performance, supported by experimental data, to aid in the rational design of future drug candidates.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A significant body of research has focused on pyridooxazinone derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs. The SAR studies in this area have provided valuable insights into the structural requirements for potent and broad-spectrum antibacterial activity.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro and in vivo activities of a series of oxabicyclooctane-linked 1,5-naphthyridinyl-pyridoxazinone analogs. The core structure and substitution points (R1, R2, R3) are depicted in the accompanying figure.

Figure 1: Core Structure of Oxabicyclooctane-Linked 1,5-Naphthyridinyl-Pyridoxazinone Analogs

Caption: General structure of the pyridooxazinone core with substitution points.

CompoundR1R2R3Target OrganismMIC (µg/mL)ED50 (mg/kg)
AM-8085 HHHStaphylococcus aureus0.01615.6
Analog 1 FHHStaphylococcus aureus0.0163.9
Analog 2 ClHHStaphylococcus aureus0.016-
Analog 3 CH3HHStaphylococcus aureus0.016-
Analog 4 OCH3HHStaphylococcus aureus>16-
Analog 5 HFHStaphylococcus aureus0.031-
Analog 6 HHCH3Staphylococcus aureus0.016-

Key SAR Observations for Antibacterial Activity:

  • Substitutions at C-3 (R1): Small halogen (F, Cl) or methyl substitutions at the C-3 position of the pyridooxazinone ring generally retain potent antibacterial activity. Notably, a C-3 fluoro analog demonstrated significantly improved oral efficacy (ED50 of 3.9 mg/kg) compared to the parent compound. However, the introduction of a more polar methoxy group at this position leads to a dramatic loss of activity.

  • Substitutions at C-4 (R2): A fluoro substitution at the C-4 position resulted in a slight decrease in potency.

  • Substitutions at C-7 (R3): A methyl group at the C-7 position maintained the high potency of the parent compound.

Anticancer Activity: An Emerging Area of Investigation

The exploration of pyridooxazinone derivatives as anticancer agents is a more nascent field compared to their application as antibacterials. Preliminary studies on related pyrido[4,3-b]oxazine scaffolds have been conducted, evaluating their effects on the proliferation of cancer cell lines.

Proliferation Data for Pyrido[4,3-b][1][2]oxazine Derivatives
CompoundCell LineEffect
Series 8 Analogs L1210Inhibition of proliferation
Series 9 Analogs L1210Inhibition of proliferation

Due to the early stage of research in this area, detailed quantitative SAR data for pyridooxazinone compounds against a wide range of cancer cell lines is not yet available. The existing data on related structures, however, suggests that this scaffold may be a valuable starting point for the development of novel anticancer agents.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is determined by the broth microdilution method. This assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: Test compounds are serially diluted in a 96-well microtiter plate, typically in cation-adjusted Mueller-Hinton broth (CA-MHB).

  • Bacterial Inoculum: Bacterial strains are grown to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow start Start compound_prep Compound Serial Dilution in 96-well plate start->compound_prep inoculum_prep Bacterial Inoculum Preparation start->inoculum_prep incubation Incubation (37°C, 18-24h) compound_prep->incubation inoculum_prep->incubation read_results Visual Inspection for Bacterial Growth incubation->read_results end Determine MIC read_results->end signaling_pathway relaxed_dna Relaxed Plasmid DNA gyrase DNA Gyrase relaxed_dna->gyrase supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Supercoiling atp ATP atp->gyrase inhibitor Pyridooxazinone Inhibitor inhibitor->gyrase Inhibition

References

comparative analysis of synthesis routes for pyridooxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridooxazinones, a class of heterocyclic compounds with significant pharmacological interest, has been approached through various chemical strategies. This guide provides a comparative analysis of three distinct synthesis routes, offering insights into their methodologies, efficiencies, and the nature of their starting materials. The information presented is intended to assist researchers in selecting the most suitable pathway for their specific research and development needs.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for three selected synthesis routes for pyridooxazinones and structurally related compounds.

Parameter Route 1: From N-Hydroxyquinolinimide Route 2: From 5-Acetyl-4-aminopyrimidines Route 3: Microwave-Assisted Synthesis of Pyrido[3,2-f][1][2]thiazepin-5-ones
Starting Materials N-Hydroxyquinolinimide, Aromatic hydrocarbons5-Acetyl-4-aminopyrimidines, Carboxylic acid chlorides6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, α-haloketones
Key Reaction Type Reaction with aromatic hydrocarbonsAcylation followed by cyclizationS-alkylation and cyclization
Reported Yield Data not explicitly available in the abstractData not explicitly available in the abstract56-61% (Conventional), 85% (Microwave)[3][4]
Reaction Time Not specifiedNot specifiedNot specified (Conventional), Not specified (Microwave)
Heating Method Not specifiedReflux in xylene[5]Conventional heating vs. Microwave irradiation[3][4]
Key Advantage Direct formation of the pyridooxazinone core[6]Utilizes readily available pyrimidine derivatives[5]Significantly higher yields and likely shorter reaction times with microwave assistance[3][4]

Experimental Protocols

Route 1: Synthesis from N-Hydroxyquinolinimide

Detailed experimental protocols for this specific reaction were not available in the initial search results. However, the abstract suggests a direct reaction between N-hydroxyquinolinimide and aromatic hydrocarbons to form pyridooxazinones.[6] Further investigation into the full-text article is recommended for a complete understanding of the reaction conditions.

Route 2: Synthesis from 5-Acetyl-4-aminopyrimidines

The synthesis of pyrimidino[4,5-d][1][6]oxazines, which are closely related to pyridooxazinones, is achieved by the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides. The general procedure involves heating the reactants under reflux in xylene, followed by the addition of a base to facilitate the cyclization.[5]

Route 3: Microwave-Assisted Synthesis of Pyrido[3,2-f][1][2]thiazepin-5-ones

This route provides a modern and efficient approach to a related heterocyclic system.

Method A (Conventional Heating): A mixture of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and the appropriate α-haloketone in glacial acetic acid is heated under reflux. The reaction progress is monitored, and upon completion, the product is isolated and purified. For example, the synthesis of 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f][1][2]thiazepin-5-one resulted in a 61% yield.[3]

Method B (Microwave Irradiation): A mixture of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and the appropriate α-haloketone is subjected to microwave irradiation. This method has been shown to significantly improve yields, with the synthesis of 3,6-Dimethyl-8-hydroxy-2H,5H-pyrido[3,2-f][1][2]thiazepin-5-one achieving an 85% yield.[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Route_1 Start N-Hydroxyquinolinimide Reaction Reaction Start->Reaction Aromatic_Hydrocarbon Aromatic Hydrocarbon Aromatic_Hydrocarbon->Reaction Product Pyridooxazinone Reaction->Product Synthesis_Route_2 Start 5-Acetyl-4-aminopyrimidine Acylation Acylation (Reflux in Xylene) Start->Acylation Reagent Carboxylic Acid Chloride Reagent->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Cyclization Cyclization (Base) Intermediate->Cyclization Product Pyrimidino[4,5-d][1,3]oxazine Cyclization->Product Synthesis_Route_3 Start 6-hydroxy-4-methyl-2-thioxo- 2,3-dihydropyridine-3-carboxamide Reaction S-alkylation & Cyclization Start->Reaction Reagent α-haloketone Reagent->Reaction Conventional Conventional Heating (61% yield) Reaction->Conventional Microwave Microwave Irradiation (85% yield) Reaction->Microwave

References

Evaluating the Efficiency of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The choice of the core heterocyclic scaffold is a critical decision that significantly impacts the efficiency of the synthetic route, the cost of goods, and the pharmacological properties of the final drug candidate. This guide provides a comparative evaluation of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" as a key intermediate in kinase inhibitor synthesis, with a focus on its application in the development of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib.

Overview of 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

"6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" is a pivotal intermediate in the synthesis of a class of protein kinase inhibitors.[1][2][3] Its rigid, bicyclic structure provides a valuable scaffold for the development of targeted therapies. A notable application of this compound is in the large-scale synthesis of Fostamatinib, a medication approved for the treatment of chronic immune thrombocytopenia (ITP).[4][5] Fostamatinib is a prodrug that is converted in the body to its active metabolite, R406, which is a potent inhibitor of spleen tyrosine kinase (Syk).[6]

Comparative Analysis of Synthetic Efficiency

While direct, head-to-head comparative studies on the synthetic efficiency of various heterocyclic cores for a broad range of kinase inhibitors are limited, we can infer the efficiency of "6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" by examining the synthesis of Fostamatinib and comparing it with the synthesis of other kinase inhibitors derived from alternative scaffolds such as pyrido-pyridazinone and pyridazinone.

Table 1: Comparison of Synthetic Parameters for Different Kinase Inhibitor Scaffolds

Parameter6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (for Fostamatinib)Pyrido-pyridazinone Derivatives (FER Kinase Inhibitors)Pyridazinone Derivatives (p38α MAP Kinase Inhibitors)
Key Coupling Reaction Nucleophilic aromatic substitution (SNAr)Suzuki coupling, SNAr reactionsSuzuki coupling, various condensation reactions
Reported Yield (Final Step) 92% (for Fostamatinib hexahydrate)[4]Not explicitly stated for final compounds in broad terms, but individual reaction steps show variable yields.[5]Not explicitly stated for a final lead compound in a comparative context.[1]
Key Advantages Established route for a commercial drug, high yield in the final step.[4]Versatile scaffold for targeting different kinases, potential for high potency.[5][7]Broad applicability in targeting various kinases, well-established chemistry.[8]
Potential Challenges Multi-step synthesis of the core intermediate.Can require multi-step syntheses and optimization of coupling conditions.[5]Optimization of synthetic routes for specific targets can be complex.

Experimental Protocols

Synthesis of Fostamatinib using 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

The synthesis of Fostamatinib from its precursors involves a multi-step process. A key step is the coupling of the pyridoxazinone core with a substituted pyrimidine. The final step involves the deprotection of a phosphate group. A reported synthesis of Fostamatinib demonstrated an 88% yield for the penultimate step and a 92% yield for the final precipitation of the hexahydrate salt.[4]

Protocol for a Key Coupling Step (Illustrative):

  • Reactants: Chloropyrimidine intermediate and 6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one (amine 4 in the referenced synthesis).[4]

  • Solvent: Aqueous N-Methyl-2-pyrrolidone (NMP).[4]

  • Conditions: The reaction requires heating to furnish the coupled intermediate.[4]

  • Yield: This step has been reported to yield the intermediate in 91% on a large scale.[4]

General Protocol for Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a kinase inhibitor.

  • Materials: Kinase enzyme, peptide substrate, ATP, inhibitor compound, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).[2]

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound.

    • In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).[2][9]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[2]

Visualizing Pathways and Workflows

Syk Signaling Pathway in B-cells

Spleen tyrosine kinase (Syk) is a key mediator of signal transduction downstream of the B-cell receptor (BCR). Its inhibition by the active metabolite of Fostamatinib, R406, is crucial for the treatment of ITP.

Syk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk Phosphorylation & Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) Syk->Downstream Activation B-cell Activation, Proliferation, Antibody Production Downstream->Activation Fostamatinib Fostamatinib (R406) Fostamatinib->Syk Inhibition

Caption: Syk Signaling Pathway and Fostamatinib Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The general workflow for developing a new kinase inhibitor involves synthesis, purification, and biological evaluation.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start Starting Materials (e.g., 6-amino-2,2-dimethyl-2H-pyrido [3,2-b]oxazin-3(4H)-one) Reaction Chemical Reactions (e.g., Coupling, Cyclization) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization Data Analysis & SAR

Caption: General workflow for kinase inhibitor development.

Conclusion

"6-amino-2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one" stands out as a valuable and efficient building block in the synthesis of specific, clinically relevant kinase inhibitors like Fostamatinib. The high yields reported for key synthetic steps in a commercial setting underscore its efficiency. While alternative heterocyclic scaffolds like pyrido-pyridazinones and pyridazinones offer broad applicability and the potential for high potency against various kinases, the proven track record of the pyridoxazinone core in a successful drug product makes it a compelling choice for specific drug discovery programs. The selection of a core scaffold will ultimately depend on the specific kinase target, the desired pharmacological profile, and the overall synthetic strategy. This guide provides a framework for researchers to make informed decisions when selecting heterocyclic cores for the development of next-generation kinase inhibitors.

References

Navigating the Kinome: A Comparison Guide to the Cross-Reactivity of Pyridooxazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases. However, the high degree of conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity or unexpected pharmacological activities. This guide provides a comparative framework for evaluating the cross-reactivity of pyridooxazinone-based inhibitors, a promising class of molecules targeting various signaling pathways.

Here, we present illustrative cross-reactivity data for a pyrido-pyridazinone derivative, a closely related scaffold, to demonstrate the principles of selectivity analysis. We also provide detailed experimental protocols for key assays used to determine inhibitor specificity and outline a relevant signaling pathway to contextualize the potential on- and off-target effects.

Comparative Kinase Inhibition Profiles

A critical step in characterizing any new inhibitor is to assess its activity against a broad panel of kinases. This provides a quantitative measure of its selectivity. Below is a summary of the inhibitory activity of a representative pyrido-pyridazinone compound against a panel of kinases.

Table 1: Kinase Inhibition Profile of a Pyrido-pyridazinone Derivative (Compound 17c)

Kinase TargetPercent Inhibition at 200 nM
ALK>90%
FLT3>90%
PTK2B>90%
SYK>90%
CHEK2>90%
TSSK1B>90%
FER<90%
FES<90%

Data is illustrative and based on findings for a pyrido-pyridazinone derivative, a scaffold closely related to pyridooxazinones.[1]

Table 2: Comparative p38α MAP Kinase Inhibition

Compoundp38α IC50 (nM)
Pyridopyridazin-6-one Derivative<1

This data highlights the potent and specific inhibition of a target kinase by a related pyridazinone scaffold.[2]

Experimental Protocols

To ensure the reliability and reproducibility of cross-reactivity studies, detailed and validated experimental protocols are essential. The following sections describe standard methodologies for biochemical and cellular assays.

Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of a test compound against a large and diverse panel of purified kinases in a cell-free system.

Methodology:

  • Compound Preparation: The test compound is serially diluted in an appropriate solvent, typically DMSO, to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer in the wells of a microtiter plate.

  • Inhibitor Addition: The serially diluted compound is added to the reaction wells. Control wells containing only the solvent (e.g., DMSO) are included to determine the baseline kinase activity.

  • Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

    • Fluorescence-Based Assays: Employing modified substrates that become fluorescent upon phosphorylation or using antibodies to detect the phosphorylated product.

  • Data Analysis: The raw data is converted to percent inhibition relative to the control wells. The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

Objective: To assess the direct binding of an inhibitor to its target protein within a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a defined period.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the broader biological context of an inhibitor's activity is crucial. This includes visualizing the experimental workflow for cross-reactivity screening and the signaling pathways in which the primary and off-targets are involved.

experimental_workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation b1 Compound Library b3 High-Throughput Screening (HTS) b1->b3 b2 Kinase Panel (e.g., >400 kinases) b2->b3 b4 IC50 Determination for Hits b3->b4 c1 Cell-Based Target Engagement (e.g., CETSA) b4->c1 Validate Hits in Cells c2 Phenotypic Screening b4->c2 Assess Cellular Effects d1 Selectivity Profiling b4->d1 Analyze Selectivity c4 Off-Target Validation c1->c4 c2->c4 c3 Downstream Signaling Analysis (e.g., Western Blot) c3->c4 d2 Structure-Activity Relationship (SAR) c4->d2 Inform SAR d3 Identification of On- and Off-Targets d1->d3 d2->d3

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

A common pathway implicated in cancer and other diseases, and often targeted by kinase inhibitors, is the PI3K/Akt/mTOR pathway. Understanding this pathway is key to interpreting the effects of inhibitors that may target its components.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation & Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation & Inhibition Transcription Gene Transcription (Cell Growth, Proliferation, Survival) S6K->Transcription _4EBP1->Transcription Inhibition of translation

Caption: The PI3K/Akt/mTOR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Guide for Laboratory Professionals

Proper Disposal of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals

For Immediate Release

Researchers and laboratory personnel handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the compound's Safety Data Sheet (SDS). While a complete, manufacturer-specific SDS with detailed disposal instructions (Section 13) was not publicly available, general safety protocols for handling this chemical have been established.

Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Spill Management: In the event of a spill, avoid dust formation.[3] Isolate the area and use appropriate absorbent materials for containment.[3] Ensure all sources of ignition are removed from the vicinity.[3]

Step-by-Step Disposal Protocol

The disposal of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Characterization: Unless explicitly determined to be non-hazardous by a qualified professional, treat 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a hazardous waste. Laboratory personnel should consider all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise.

  • Containerization:

    • Place the waste compound in a suitable, properly sealed, and clearly labeled container.[1] The container must be compatible with the chemical to prevent any reaction or degradation.

    • The label should prominently display the words "Hazardous Waste" and include the full chemical name: "2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one," the CAS number (20348-21-4), and the date of accumulation.

  • Segregation of Waste:

    • Do not mix this compound with other chemical waste unless compatibility has been verified.

    • Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Arrangement for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Provide the waste manifest with all necessary information about the chemical.

  • Decontamination of Empty Containers:

    • Empty containers that held 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After thorough decontamination, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

Quantitative Data Summary

The following table summarizes available physical and chemical property data for 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

PropertyValue
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
CAS Number 20348-21-4
Boiling Point 352.5 °C at 760 mmHg
Flash Point 167 °C
Density 1.176 g/cm³

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

DisposalWorkflowStartStart: Have2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-oneWasteCharacterizeCharacterize Waste:Treat as HazardousStart->CharacterizeContainerizeContainerize:Use compatible, sealed,and labeled containerCharacterize->ContainerizeSegregateSegregate Waste:Do not mix withincompatible chemicalsContainerize->SegregateDecontaminateDecontaminate Empty Container:Triple rinse, collect rinsateContainerize->DecontaminateIf container is emptyStoreStore:Designated SatelliteAccumulation AreaSegregate->StoreArrangeDisposalArrange Disposal:Contact EHS orlicensed contractorStore->ArrangeDisposalEndEnd:Proper DisposalArrangeDisposal->EndDisposeContainerDispose of Container:Deface label, dispose asnon-hazardous wasteDecontaminate->DisposeContainer

Caption: Disposal workflow for 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.

Essential Safety and Operational Guide for Handling 2,2-dimethyl-2H-pyrido[3,2-b]oxazin-3(4H)-one

Essential Safety and Operational Guide for Handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS No. 20348-21-4). The following procedures are designed to ensure safe handling, use, and disposal of this chemical compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is provided below.

PropertyValue
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Boiling Point352.5°C at 760 mmHg
Flash Point167°C
Density1.176 g/cm³

Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following personal protective equipment must be worn when handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.

EquipmentSpecificationRationale
Hand Protection Chemical impermeable glovesTo prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Face Protection Face shield (in addition to goggles)Recommended when there is a risk of splashing.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following step-by-step procedure will minimize exposure and ensure safe handling of the compound.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all required PPE is available and in good condition.

  • Handling :

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Avoid the formation of dust and aerosols.[2]

    • Wear appropriate PPE, including chemical impermeable gloves, a lab coat, and eye protection.[1]

    • Avoid contact with skin and eyes.[1][2]

    • Use non-sparking tools to prevent ignition sources.[2]

  • Storage :

    • Store in a tightly closed container.[2]

    • Keep in a dry, cool, and well-ventilated place.[2]

    • Store away from incompatible materials and foodstuff containers.[2]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

  • After Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • After Eye Contact : Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • After Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

  • Accidental Release : Evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment to clean up the spill. Prevent further leakage if it is safe to do so.

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, should be placed in a designated, sealed hazardous waste container.

  • Unused Chemical : Unused or waste 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling 2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a laboratory setting.

Gcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalcluster_storageStorageprep_area1. Prepare Work Area(Clean, Uncluttered)check_safety2. Verify Safety Equipment(Eyewash, Shower)prep_area->check_safetydon_ppe3. Don Appropriate PPEcheck_safety->don_ppeweigh_compound4. Weigh Compound(In Fume Hood)don_ppe->weigh_compoundProceed to Handlingperform_experiment5. Perform Experimentweigh_compound->perform_experimentclean_area6. Clean Work Areaperform_experiment->clean_areaExperiment Completedispose_waste7. Dispose of Waste(Hazardous Waste Stream)clean_area->dispose_wastedoff_ppe8. Doff PPEdispose_waste->doff_ppestorageStore in a Cool, Dry,Well-Ventilated Area

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.